molecular formula C8H9BO4 B055659 3-Formyl-4-methoxyphenylboronic acid CAS No. 121124-97-8

3-Formyl-4-methoxyphenylboronic acid

Cat. No.: B055659
CAS No.: 121124-97-8
M. Wt: 179.97 g/mol
InChI Key: YJQDBKGGRPJSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-formyl-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQDBKGGRPJSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374693
Record name 3-Formyl-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121124-97-8
Record name 3-Formyl-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-4-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Formyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-formyl-4-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This document details a reliable synthetic protocol, thorough characterization data, and the underlying chemical principles.

Chemical Properties and Applications

This compound (CAS Number: 121124-97-8) is an off-white to light yellow solid.[1] Its molecular structure, featuring a boronic acid, a formyl (aldehyde), and a methoxy group on a benzene ring, makes it a versatile reagent. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde group can undergo a wide range of chemical transformations, including reductive amination, oxidation, and olefination, providing a handle for further molecular elaboration. The methoxy group, as an electron-donating group, influences the reactivity of the aromatic ring.

This trifunctional nature makes this compound a key intermediate in the synthesis of biologically active compounds and functional materials.[1]

Synthesis of this compound

A robust and regioselective method for the synthesis of this compound involves a lithium-halogen exchange reaction starting from 5-bromo-2-methoxybenzaldehyde, followed by borylation. This approach offers high regioselectivity, which can be an issue with other methods like the direct formylation of 4-methoxyphenylboronic acid.

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 5-bromo-2-methoxybenzaldehyde. The first step is a lithium-halogen exchange to generate a reactive organolithium intermediate. This is immediately followed by quenching with a borate ester to form the boronic ester, which is then hydrolyzed to the desired boronic acid.

Synthesis_Workflow start 5-Bromo-2-methoxybenzaldehyde step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Borylation (Triisopropyl borate, -78 °C) intermediate->step2 boronate_ester Boronate Ester Intermediate step2->boronate_ester step3 Hydrolysis (Aqueous acid) boronate_ester->step3 product This compound step3->product characterization Characterization (NMR, IR, MS, MP) product->characterization

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established procedures for lithium-halogen exchange and borylation reactions.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-bromo-2-methoxybenzaldehyde (1 equivalent). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Workup: The aqueous layer is separated and extracted with diethyl ether (3 times). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Appearance Off-white to light yellow crystalline powder
Melting Point 214-217 °C
Purity (Assay) ≥95% (HPLC)
Spectroscopic Data

While publicly available experimental spectra are limited, the expected spectroscopic data based on the structure and data from commercial suppliers are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. The spectrum for this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3Singlet1HAldehyde (-CHO)
~8.2Broad Singlet2HBoronic acid (-B(OH)₂)
~7.8 - 7.9Multiplet2HAromatic (H adjacent to B)
~7.1Doublet1HAromatic (H ortho to OMe)
~3.9Singlet3HMethoxy (-OCH₃)
(Predicted values in a typical deuterated solvent like DMSO-d₆)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~160Aromatic (C-OMe)
~135Aromatic (C-CHO)
~132Aromatic (CH)
~128Aromatic (CH)
~125Aromatic (C-B)
~112Aromatic (CH)
~56Methoxy (-OCH₃)
(Predicted values in a typical deuterated solvent like DMSO-d₆)

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)O-H stretchBoronic acid (-B(OH)₂)
~2850, ~2750C-H stretchAldehyde (-CHO)
~1680C=O stretchAldehyde (-CHO)
~1600, ~1480C=C stretchAromatic ring
~1350B-O stretchBoronic acid (-B-O)
~1250C-O stretchAryl ether (-O-CH₃)

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

Ionization ModeCalculated m/zObserved m/zSpecies
ESI+181.0666~181[M+H]⁺
ESI+203.0486~203[M+Na]⁺
ESI-179.0521~179[M-H]⁻

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental and characterization process.

Experimental_Logic cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation start Start with 5-bromo-2-methoxybenzaldehyde reaction_setup Reaction Setup (Anhydrous conditions) start->reaction_setup lithiation Lithiation at -78 °C (n-BuLi) reaction_setup->lithiation borylation Borylation at -78 °C (Triisopropyl borate) lithiation->borylation workup Aqueous Workup & Extraction borylation->workup purification Purification workup->purification product Isolated Product purification->product mp Melting Point product->mp nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structure and Purity Confirmed mp->confirmation nmr->confirmation ir->confirmation ms->confirmation

Caption: Logical workflow for the synthesis and characterization of this compound.

References

Physical and chemical properties of 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Formyl-4-methoxyphenylboronic acid, a versatile building block in organic synthesis with potential applications in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Core Physical and Chemical Properties

This compound is an off-white solid organic compound. Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [2]
Appearance Off-white powder[3]
Melting Point 214-217 °C[2]
Boiling Point 400.8 ± 55.0 °C (Predicted)[4]
Solubility Slightly soluble in DMSO[4]
CAS Number 121124-97-8[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (downfield, typically around 9.8-10 ppm), the methoxy group protons (around 3.9 ppm), and the acidic protons of the boronic acid group (which may be broad and exchangeable).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), the methoxy carbon (around 55-60 ppm), and the carbon atom attached to the boron, which can be broad due to the quadrupolar nature of the boron nucleus.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorption bands:

  • A strong C=O stretching vibration from the aldehyde group around 1680-1700 cm⁻¹.

  • C-H stretching vibrations of the aromatic ring and the aldehyde group.

  • O-H stretching from the boronic acid group, which is often broad.

  • B-O stretching vibrations.

  • C-O stretching from the methoxy group.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research. Below are outlines for its purification and a common application in cross-coupling reactions.

Purification Protocol

A patented method for the purification of this compound allows for the preparation of a high-purity product.[5]

Procedure:

  • Suspend 25 g of crude this compound (96% purity by HPLC) in 200 ml of water and cool the suspension to 10°C.[5]

  • Add 58 ml of 10% aqueous sodium hydroxide dropwise over 1.5 hours, ensuring the internal temperature does not exceed 10°C and the pH does not go above 10.5.[5]

  • Stir the mixture for an additional 10 minutes, then filter off any precipitate.[5]

  • Extract the aqueous phase twice with 50 ml of toluene each time.[5]

  • Precipitate the boronic acid from the aqueous phase by adding 60 ml of 10% hydrochloric acid at an internal temperature of 10°C.[5]

  • Filter the precipitate, wash it with water, and dry it at 50°C in a stream of nitrogen.[5]

  • This process yields approximately 22.1 g (92% of theory) of colorless, solid this compound with a purity of 99.6% (as determined by HPLC).[5]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6]

General Procedure:

  • In a reaction vessel, combine the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).[7][8]

  • Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base.[7][8]

  • Degas the reaction mixture by bubbling an inert gas (such as argon or nitrogen) through it.[8]

  • Heat the mixture with stirring to the reaction temperature (typically between 80-120°C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).[7]

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.[8]

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.[8]

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its boronic acid and aldehyde functional groups.

Key Reactions:

  • Suzuki-Miyaura Coupling: As detailed above, this is one of the most important applications for forming biaryl structures, which are common motifs in pharmaceuticals and materials science.[6]

  • Copper-Mediated Cyanation: The boronic acid group can be replaced with a cyano group using copper cyanide.

  • Other Cross-Coupling Reactions: It can also participate in other palladium-catalyzed reactions like Heck and Stille couplings, although Suzuki-Miyaura is the most common.

Biological and Pharmacological Relevance

While direct biological studies on this compound are limited in publicly available literature, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry.

Potential Roles of Phenylboronic Acids:

  • Enzyme Inhibition: Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, covalent bond with the catalytic serine residue in the active site.

  • Anticancer Activity: Some substituted phenylboronic acid derivatives have been investigated for their potential as anticancer agents. For example, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by targeting Rho GTPase signaling pathways.[4]

  • Signaling Pathway Modulation: The substitution pattern on the phenyl ring can influence the biological activity and selectivity of these compounds, allowing for the modulation of various cellular signaling pathways.[9]

The presence of the formyl and methoxy groups on this compound provides handles for further chemical modification, making it an attractive starting point for the synthesis of libraries of compounds for biological screening.

Visualizing Chemical and Biological Processes

To better understand the utility of this compound, the following diagrams, created using the DOT language for Graphviz, illustrate a key reaction and a potential biological application.

Suzuki_Miyaura_Coupling Aryl_Halide Aryl Halide (Ar-X) Pd0_Catalyst Pd(0) Catalyst Aryl_Halide->Pd0_Catalyst Oxidative Addition Boronic_Acid This compound Boronic_Acid->Pd0_Catalyst Transmetalation Product Coupled Product (Ar-Aryl') Pd0_Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3) Base->Boronic_Acid Solvent Solvent Byproducts Byproducts

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential_Biological_Activity PBA_derivative Phenylboronic Acid Derivative Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) PBA_derivative->Rho_GTPases inhibits ROCK ROCK Rho_GTPases->ROCK Actomyosin Actomyosin Contractility ROCK->Actomyosin Migration Cell Migration Actomyosin->Migration

Caption: Potential mechanism of anticancer activity of phenylboronic acids.

Conclusion

This compound is a valuable and versatile chemical compound with established applications in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura cross-coupling. While its specific biological activities are not yet well-documented, the broader class of phenylboronic acids shows significant promise in medicinal chemistry, particularly as enzyme inhibitors and modulators of cellular signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work, paving the way for future discoveries and applications. Further research into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to CAS 121124-97-8: 3-Formyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAS number 121124-97-8, identified as 3-Formyl-4-methoxyphenylboronic acid, is a highly versatile bifunctional organic compound. Possessing both a reactive boronic acid moiety and a formyl group, it serves as a critical building block in modern synthetic chemistry. Its primary utility lies in the construction of complex molecular architectures through cross-coupling reactions, leading to the development of advanced materials, chemical probes, and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, established synthetic applications, and its role as a precursor to biologically active molecules. Detailed experimental protocols for its principal reactions are provided, alongside visualizations of relevant biological pathways and experimental workflows to support researchers in its practical application.

Chemical and Physical Properties

This compound is an off-white to light yellow solid at room temperature.[1] Its structure features a benzene ring substituted with a boronic acid group, a methoxy group, and a formyl (aldehyde) group, making it a valuable intermediate for multi-step syntheses.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 121124-97-8[1]
IUPAC Name (3-Formyl-4-methoxyphenyl)boronic acid[1]
Synonyms 3-Formyl-4-methoxybenzeneboronic acid, 5-Borono-2-methoxybenzaldehyde, 5-Dihydroxyboryl-2-methoxybenzaldehyde[1]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Appearance White to light yellow or light orange solid[1]
Melting Point 214-217 °C (lit.)
SMILES B(c1ccc(c(c1)C=O)OC)(O)O[1]
InChI Key YJQDBKGGRPJSOI-UHFFFAOYSA-N[1]

Table 2: Analytical and Purity Specifications

ParameterSpecification
Purity ≥95% - 99%
Identification Methods ¹H NMR, HPLC
Storage Store at room temperature, away from light, under an inert atmosphere.

Core Synthetic Applications and Uses

The primary utility of this compound stems from its role as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-mediated cyanations.[2][3] These reactions are foundational in medicinal chemistry for forging carbon-carbon and carbon-heteroatom bonds.

Uses in Drug Development and Research

As an intermediate, this compound is instrumental in the synthesis of active pharmaceutical ingredients (APIs) and complex molecules for biological research.[1][2]

  • Synthesis of Kinase Inhibitors: A patent application identifies (3-formyl-4-methoxyphenyl)boronic acid as a potential intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine compounds designed as mTOR (mammalian target of rapamycin) inhibitors.[4] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancers and other diseases.

  • Development of Advanced Fluorescent Probes: The compound is used via Suzuki coupling to synthesize novel near-infrared (NIR) ratiometric fluorescent probes.[5][6] These probes are engineered to monitor pH changes within mitochondria, the cellular powerhouses.[5] Such tools are invaluable for studying cellular dynamics in real-time, particularly in the context of diseases involving mitochondrial dysfunction, such as cancer, neurodegenerative disorders, and ischemia. By tracking pH, researchers can gain insights into processes like oxidative stress, hypoxia, and mitophagy (the selective degradation of mitochondria).[5][6]

Uses in Materials Science

Beyond pharmaceuticals, this boronic acid derivative is used to synthesize functional polymers and as a precursor to ionic liquids, which have broad applications in catalysis and electrochemistry.[1]

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the primary applications of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide (Ar-X, where X = Br, I).

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (2-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid (121124-97-8), Base, and Pd Catalyst inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C, 2-24h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Cool, Dilute, and Perform Liquid-Liquid Extraction monitor->extract dry Dry Organic Layer and Concentrate in vacuo extract->dry purify Purify via Column Chromatography dry->purify final_product Pure Biaryl Compound purify->final_product Isolated Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Associated Signaling Pathways

While this compound is an intermediate, the final products synthesized from it are often designed to interact with specific biological pathways.

The mTOR Signaling Pathway

As this boronic acid is a precursor for potential mTOR inhibitors, understanding the mTOR pathway is crucial. The mTOR kinase is a central controller of cell metabolism, growth, and proliferation. It integrates signals from growth factors, nutrients, and cellular energy status to regulate key downstream processes like protein synthesis and autophagy. In many cancers, this pathway is hyperactive, making mTOR a prime therapeutic target.

G Simplified mTOR Signaling Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits Protein_Synth Protein Synthesis (Cell Growth) S6K1->Protein_Synth EIF4EBP1->Protein_Synth releases inhibition Autophagy Autophagy (Inhibited) ULK1->Autophagy initiates Inhibitor Potential Inhibitors (Derived from 121124-97-8) Inhibitor->mTORC1 TARGET

Caption: Role of mTOR inhibitors derived from the precursor.
Mitochondrial Function and pH Regulation

The fluorescent probes synthesized using this compound target mitochondria. Mitochondrial pH is a critical parameter linked to the proton motive force that drives ATP synthesis. Dysregulation of mitochondrial pH is an early indicator of cellular stress and is associated with the progression of numerous diseases. Probes derived from CAS 121124-97-8 allow for the sensitive detection of these changes.

G Mitochondrial pH and Cellular Stress Stress Cellular Stress (Hypoxia, Oxidative Damage) ETC Electron Transport Chain (ETC) Dysfunction Stress->ETC H_Pump Proton Pumping Decreases ETC->H_Pump ROS ROS Production Increases ETC->ROS causes Mito_pH Mitochondrial Matrix pH (Alkalinization) H_Pump->Mito_pH ATP ATP Synthesis Decreases Mito_pH->ATP impacts Mitophagy Mitophagy (Cellular Cleanup) Mito_pH->Mitophagy can trigger Probe NIR pH Probe (from 121124-97-8) Probe->Mito_pH Measures

Caption: Probes for monitoring mitochondrial pH changes.

Conclusion

This compound (CAS 121124-97-8) is a key synthetic intermediate whose value is defined by the high-value, complex molecules it helps to create. Its bifunctional nature allows for strategic incorporation into synthetic routes targeting a range of applications, from potent kinase inhibitors for cancer therapy to sophisticated chemical tools for cell biology research. The reliable and well-understood reactivity of its boronic acid group in Suzuki-Miyaura coupling makes it a staple for medicinal and materials chemists. This guide provides the foundational technical information required for its effective use in a research and development setting.

References

Unveiling 3-Formyl-4-methoxyphenylboronic Acid: A Technical Guide to its Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Formyl-4-methoxyphenylboronic acid stands as a versatile building block in organic synthesis. This technical guide delves into the discovery, history, and core applications of this valuable reagent, providing detailed experimental protocols and quantitative data to support its practical implementation.

First identified and synthesized in the mid-1990s, this compound has become an important intermediate in the synthesis of complex organic molecules. Its utility primarily lies in its bifunctional nature, possessing both a boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions, and a formyl group that can undergo a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 121124-97-8
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Appearance Off-white to pale yellow powder
Melting Point 214-217 °C

Historical Synthesis

An early method for the synthesis of formylphenylboronic acids, including this compound, is described in the chemical literature, with a key patent referencing a procedure from a 1995 publication in Liebigs Annalen. The general approach involves the protection of the reactive formyl group, followed by a Grignard reaction and subsequent boronation.

A common synthetic strategy is outlined below:

Synthesis_Workflow Starting Material 2-Methoxy-5-bromobenzaldehyde Protection Acetal Protection (e.g., ethylene glycol, acid catalyst) Starting Material->Protection Protected Intermediate Protected 2-Methoxy-5-bromobenzaldehyde Protection->Protected Intermediate Grignard Formation Grignard Reagent Formation (Mg, THF) Protected Intermediate->Grignard Formation Grignard Reagent Grignard Reagent Grignard Formation->Grignard Reagent Boronation Reaction with Borate Ester (e.g., Trimethyl borate) Grignard Reagent->Boronation Boronate Ester Boronate Ester Intermediate Boronation->Boronate Ester Hydrolysis Acidic Hydrolysis Boronate Ester->Hydrolysis Final Product This compound Hydrolysis->Final Product

Caption: General synthetic workflow for this compound.

A patent also details a purification process for the crude product, highlighting the importance of obtaining high-purity material for subsequent reactions.

Experimental Protocol: Purification of this compound[1]

This protocol is adapted from a patented method for the purification of crude this compound.

  • Suspension: Suspend 25 g of crude this compound (96% purity by HPLC) in 200 ml of water and cool the mixture to 10°C.

  • Basification: Add 58 ml of 10% aqueous sodium hydroxide dropwise over 1.5 hours, ensuring the internal temperature does not exceed 10°C and the pH does not rise above 10.5.

  • Stirring and Filtration: Stir the mixture for an additional 10 minutes, then filter off any precipitate.

  • Extraction: Extract the aqueous phase twice with an organic solvent (e.g., toluene or ether) to remove impurities.

  • Acidification: Precipitate the boronic acid by adding a suitable acid (e.g., 10% hydrochloric acid) at 10°C.

  • Isolation and Drying: Filter the precipitate, wash with water, and dry at 50°C in a stream of nitrogen.

This process can yield this compound with a purity of ≥99.5%.[1]

Key Applications and Experimental Protocols

This compound is a key reactant in several important organic reactions, most notably the Suzuki-Miyaura cross-coupling and copper-mediated cyanation.[2]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][4] this compound serves as an excellent coupling partner in these reactions.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Product Biaryl Product Boronic_Acid->Product Suzuki-Miyaura Coupling Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

  • Heating: Heat the reaction mixture with vigorous stirring to a temperature typically between 80-100°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterTypical Range/Value
Aryl Halide 1.0 equivalent
This compound 1.1 - 1.5 equivalents
Palladium Catalyst Loading 1 - 5 mol%
Base 2 - 3 equivalents
Reaction Temperature 80 - 110 °C
Reaction Time 2 - 24 hours
Typical Yields 70 - 95%
Copper-Mediated Cyanation

The formyl group of this compound can be converted to a nitrile group through a copper-mediated cyanation reaction. This transformation is valuable for introducing a cyano group, which is a precursor to various other functional groups.

Copper_Cyanation Boronic_Acid This compound Product 2-Methoxy-5-cyanobenzaldehyde Boronic_Acid->Product Copper-Mediated Cyanation Cyanide_Source Cyanide Source (e.g., CuCN) Cyanide_Source->Product Conditions Reaction Conditions (Solvent, Temperature) Conditions->Product

Caption: Overview of the copper-mediated cyanation reaction.

The following is a general procedure for the copper-mediated cyanation of this compound.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF or DMSO), add a copper(I) cyanide source (e.g., CuCN, 1.2 mmol).

  • Additives: In some protocols, additives such as a base (e.g., K₂CO₃) or a ligand may be required to facilitate the reaction.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 140°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

ParameterTypical Range/Value
This compound 1.0 equivalent
Copper(I) Cyanide 1.1 - 1.5 equivalents
Reaction Temperature 100 - 140 °C
Reaction Time 6 - 24 hours
Typical Yields 60 - 85%

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its discovery and the development of reliable synthetic and purification protocols have provided chemists with a powerful tool for the construction of complex molecules. The detailed experimental guidelines provided in this technical guide for its key applications in Suzuki-Miyaura coupling and copper-mediated cyanation are intended to facilitate its effective use in research and development. As the demand for sophisticated organic molecules in pharmaceuticals and materials science continues to grow, the importance of building blocks like this compound is set to increase.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formyl-4-methoxyphenylboronic acid, a key building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data, typical spectroscopic values derived from analogous structures, and detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

  • IUPAC Name: (3-Formyl-4-methoxyphenyl)boronic acid

  • CAS Number: 121124-97-8[1]

  • Molecular Formula: C₈H₉BO₄[1]

  • Molecular Weight: 179.97 g/mol [1]

  • Appearance: Off-white powder[2]

  • Melting Point: 214-217 °C[1]

Spectroscopic Data

The following tables summarize the expected and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
~10.2 (s, 1H, -CHO)~192.0 (CHO)
~8.2 (s, 2H, -B(OH)₂)~163.0 (C-OMe)
~8.0 (d, J = 2.0 Hz, 1H, Ar-H)~137.0 (C-B)
~7.9 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)~135.0 (Ar-CH)
~7.1 (d, J = 8.4 Hz, 1H, Ar-H)~130.0 (Ar-CH)
~3.9 (s, 3H, -OCH₃)~112.0 (Ar-CH)
~56.0 (OCH₃)

Note: NMR data for boronic acids can be complex due to the potential for dehydration to form cyclic boroxine trimers. This can lead to broadened peaks or the appearance of multiple species in solution.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment
3400-3200 (broad)O-H stretch (boronic acid)
~2950C-H stretch (aromatic)
~2850, ~2750C-H stretch (aldehyde)
~1680C=O stretch (aldehyde)
~1600, ~1480C=C stretch (aromatic)
~1350B-O stretch
~1250C-O stretch (aryl ether)
~1020B-OH bend

Table 3: Mass Spectrometry (MS) Data

Technique Adduct Calculated m/z
ESI-MS[M-H]⁻179.05211
[M+H]⁺181.06667
[M+Na]⁺203.04861
[M+K]⁺219.02255

Data predicted by PubChem.[3] The formation of various adducts is common in electrospray ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-quality data for compounds such as this compound.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is often a suitable solvent for boronic acids, minimizing issues with oligomerization that can occur in less polar solvents like CDCl₃.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform a baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants.

    • Assign the chemical shifts in the ¹³C spectrum.

Objective: To identify the key functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (ATR Method):

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.

Objective: To determine the molecular weight and confirm the elemental composition.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of water may be added to aid dissolution.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow appropriate for the instrument.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Observe other common adducts such as [M+Na]⁺ and [M+K]⁺.

    • Utilize the high-resolution data to calculate the elemental composition and confirm that it matches C₈H₉BO₄.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Final Confirmation Compound This compound (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy (ATR) Compound->IR MS Mass Spectrometry (ESI-HRMS) Compound->MS NMR_Data Structural Elucidation (Connectivity, Environment) NMR->NMR_Data Acquire FID IR_Data Functional Group ID (C=O, O-H, B-O) IR->IR_Data Acquire Spectrum MS_Data Molecular Weight & Formula (m/z, Composition) MS->MS_Data Acquire Spectrum Confirmation Structure Verified NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solubility Landscape of 3-Formyl-4-methoxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Faced with a scarcity of direct solubility data for 3-Formyl-4-methoxyphenylboronic acid, this technical guide offers researchers, scientists, and drug development professionals a comprehensive framework for understanding and determining its solubility in common organic solvents. By leveraging data from structurally analogous compounds and detailing a robust experimental protocol, this document provides the necessary tools to optimize reaction conditions, purification processes, and formulation strategies.

Boronic acids as a class present unique challenges in solubility assessment due to their tendency to form cyclic anhydrides, known as boroxines, through dehydration. This equilibrium can be influenced by the solvent, temperature, and the presence of water, making standardized solubility measurements complex.

Quantitative Solubility of Analogous Phenylboronic Acids

To provide a practical reference, the following tables summarize the experimentally determined mole fraction solubility of isobutoxyphenylboronic acid isomers in several common organic solvents at various temperatures. These compounds share the core phenylboronic acid structure and offer valuable insights into the potential solubility behavior of this compound. The data illustrates how solubility is influenced by solvent polarity and temperature.

Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Chloroform

Temperature (K)ortho-Isobutoxyphenylboronic Acid (x)meta-Isobutoxyphenylboronic Acid (x)para-Isobutoxyphenylboronic Acid (x)
293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in 3-Pentanone

Temperature (K)ortho-Isobutoxyphenylboronic Acid (x)meta-Isobutoxyphenylboronic Acid (x)para-Isobutoxyphenylboronic Acid (x)
293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088

Table 3: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Acetone

Temperature (K)ortho-Isobutoxyphenylboronic Acid (x)meta-Isobutoxyphenylboronic Acid (x)para-Isobutoxyphenylboronic Acid (x)
293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3550.1300.105

Experimental Protocol: Dynamic Method for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the dynamic method is a reliable approach.[1] This method determines the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials and Apparatus:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

  • Calibrated thermometer or thermocouple (precision ±0.1 °C)

  • Luminance probe or turbidity sensor (optional, for enhanced precision)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise weight or volume of the desired organic solvent to the vial to achieve a known mole fraction.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

  • Solubility Measurement:

    • Place the sealed vial into the controlled temperature bath.

    • Begin vigorous and constant stirring of the mixture.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

  • Equilibrium Point Determination:

    • Continuously monitor the solution for turbidity. The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a perfectly clear solution.

    • This can be determined by visual inspection or more accurately by a sharp increase in light transmittance measured by a luminance probe.

    • Record the temperature at which complete dissolution occurs.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Plot the dissolution temperature (T) as a function of the mole fraction (x) of the solute.

    • The resulting graph constitutes the solubility curve for the compound in the tested solvent.

Workflow and Logical Diagrams

To further clarify the experimental and logical processes, the following diagrams are provided.

Solubility Determination Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute (3-Formyl-4-methoxy -phenylboronic acid) weigh_solvent Weigh/Measure Solvent combine Combine in Sealed Vial heat_stir Heat and Stir (Controlled Rate) combine->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature (T) monitor->record_temp repeat_exp Repeat for Multiple Concentrations record_temp->repeat_exp plot_data Plot T vs. Mole Fraction (x) repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Experimental workflow for the dynamic method of solubility determination.

Logical_Relationship_Solubility substance This compound solubility Solubility (Mole Fraction, x) substance->solubility solvent Organic Solvent solvent->solubility temp Temperature temp->solubility

Key factors influencing the solubility of the target compound.

References

Stability and Storage of 3-Formyl-4-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formyl-4-methoxyphenylboronic acid. Due to the limited availability of specific stability data for this compound in public literature, this document outlines general best practices for arylboronic acids, supported by established knowledge of their chemical properties. Furthermore, it details standardized experimental protocols that can be employed to generate precise stability data for this specific molecule.

Core Concepts: Understanding the Stability of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While generally considered to be bench-stable solids, their stability can be influenced by several factors. The primary degradation pathways for arylboronic acids include:

  • Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene (in this case, 3-formyl-4-methoxybenzene) and boric acid. This reaction can be catalyzed by acids or bases.

  • Oxidation: The boronic acid functional group can be susceptible to oxidation, which may lead to the formation of phenols. This process can be influenced by the presence of oxidizing agents and light.

  • Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While this is not a degradation in the sense of irreversible decomposition, it can affect the compound's physical properties and reactivity. This process is favored by the removal of water and can be reversed by its addition.

The substituents on the aromatic ring can also influence the stability of the boronic acid. Electron-withdrawing groups, such as the formyl group in this compound, can impact the susceptibility of the C-B bond to cleavage.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended based on general knowledge of arylboronic acids and supplier recommendations for similar compounds.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation and degradation from atmospheric moisture.
Light Store in a dark, light-resistant containerTo prevent photolytic degradation.
Moisture Store in a tightly sealed container in a dry environment (desiccator)To minimize hydrolytic degradation (protodeboronation) and trimerization.
Incompatible Materials Strong oxidizing agents, strong acids, and strong basesTo avoid chemical reactions that could degrade the compound.

Experimental Protocols for Stability Assessment

To generate specific stability data for this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is crucial for developing stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of This compound (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (Solid & Solution, >60°C) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to Analysis Analyze stressed samples using a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Collect samples over time Base->Analysis Collect samples over time Oxidation->Analysis Collect samples over time Thermal->Analysis Collect samples over time Photo->Analysis Collect samples over time Evaluation Identify and quantify degradation products. Determine degradation pathways. Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

Detailed Methodologies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Table 2: Experimental Protocols for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of an organic solvent (like acetonitrile) and 0.1 M hydrochloric acid. 2. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). 3. Withdraw aliquots at various time points, neutralize with a suitable base, and dilute for analysis.
Base Hydrolysis 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of an organic solvent and 0.1 M sodium hydroxide. 2. Incubate at a controlled temperature (e.g., 60°C). 3. Withdraw aliquots at various time points, neutralize with a suitable acid, and dilute for analysis.
Oxidative Degradation 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of an organic solvent and 3% hydrogen peroxide. 2. Keep the solution at room temperature, protected from light. 3. Monitor the degradation over time by taking aliquots for analysis.
Thermal Degradation 1. Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH). 2. Solution State: Prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature (e.g., 60°C). 3. Analyze samples at specified time intervals.
Photostability 1. Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. 2. A dark control sample should be stored under the same conditions but protected from light. 3. Analyze the exposed and control samples.
Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This is typically a High-Performance Liquid Chromatography (HPLC) method that can separate the intact this compound from all potential degradation products, impurities, and excipients.

HPLC_Method_Development cluster_initial Initial Development cluster_stress_samples Stress Sample Analysis cluster_optimization Method Optimization cluster_validation Validation Initial Select initial HPLC conditions (Column, Mobile Phase, Detector) Inject Inject stressed samples (from forced degradation) Initial->Inject Optimize Optimize mobile phase composition, gradient, flow rate, and temperature to achieve separation of all peaks Inject->Optimize Evaluate peak separation Optimize->Inject Re-analyze Validate Validate the method according to ICH Q2(R1) guidelines (Specificity, Linearity, Accuracy, Precision, etc.) Optimize->Validate Once separation is achieved

Caption: HPLC Method Development Workflow.

Conclusion

While this compound is expected to be a relatively stable solid, its long-term integrity is best preserved by adhering to strict storage conditions that protect it from moisture, light, heat, and oxygen. For applications in drug development and other highly regulated fields, it is imperative to conduct formal stability studies using the forced degradation protocols outlined in this guide. The development of a validated stability-indicating analytical method is a prerequisite for accurately assessing the stability of this compound and ensuring its quality and purity over time.

Commercial Availability and Synthetic Utility of 3-Formyl-4-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-methoxyphenylboronic acid (CAS No. 121124-97-8) is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating both a reactive aldehyde group and a boronic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Simultaneously, the formyl group provides a handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination. This guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and a detailed experimental protocol for its application in Suzuki-Miyaura coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with purities generally exceeding 95%. The table below summarizes the offerings from several prominent suppliers.

SupplierProduct CodePurityAppearanceCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Sigma-Aldrich 512869≥95%Off-white powder[1]121124-97-8C₈H₉BO₄179.97214-217
Boron Molecular BM19597%Not Specified121124-97-8[2]C₈H₉BO₄[2]179.966[2]Not Specified
Alfa Chemistry ACM815620009-1Not SpecifiedWhite solid[3]815620-00-9C₈H₉BO₄[3]179.97[3]214 - 218[3]
ChemicalBook CB1474136Not SpecifiedOff-white powder[1]121124-97-8[1]C₈H₉BO₄179.97214-217[1]

Note: The CAS number 815620-00-9 is also associated with a structurally similar isomer, 4-Formyl-3-methoxyphenylboronic acid, and care should be taken to ensure the correct isomer is sourced.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₉BO₄Sigma-Aldrich
Molecular Weight 179.97 g/mol Sigma-Aldrich
Appearance Off-white to white powder/solidChemicalBook[1], Alfa Chemistry[3]
Melting Point 214-218 °CSigma-Aldrich, Alfa Chemistry[3]
Purity ≥95% - 97%Sigma-Aldrich, Boron Molecular[2]
CAS Number 121124-97-8Sigma-Aldrich

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. This compound is an excellent substrate for this reaction, allowing for the introduction of a formyl-substituted methoxyphenyl group onto a variety of aromatic and vinylic scaffolds.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation B(OH)3 + X- B(OH)3 + X- Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X B(OH)2-Ar' B(OH)2-Ar' Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is based on established methodologies and may require optimization for specific substrates.

Materials and Reagents
  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.

Experimental_Workflow A Reaction Setup: Combine Aryl Bromide, Boronic Acid, and Base B Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir (80-100 °C, 4-12 h) C->D E Reaction Work-up: Cool to Room Temperature D->E F Extraction with Organic Solvent E->F G Wash Organic Layer (Water and Brine) F->G H Dry and Concentrate G->H I Purification (e.g., Column Chromatography) H->I J Pure Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its dual functionality allows for sequential or orthogonal chemical modifications, making it a powerful tool in the design and synthesis of novel compounds for pharmaceutical and materials science applications. The provided information on its commercial availability and the detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions serve as a valuable resource for researchers in these fields.

References

The Suzuki-Miyaura Coupling: A Technical Guide to the Synthesis of Biaryls Using Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1][2] This guide provides an in-depth technical overview of the Suzuki-Miyaura coupling, with a specific focus on the use of substituted phenylboronic acids, which are crucial for the construction of diverse biaryl scaffolds.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]

The catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Catalytic_Cycle cluster_labels Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime Ar'B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination OxAdd_pos Oxidative Addition Transmetalation_pos Transmetalation RedElim_pos Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis weigh Weigh Reagents (Aryl Halide, Boronic Acid, Base) assemble Assemble and Flame-Dry Glassware under Inert Gas weigh->assemble add_reagents Add Reagents and Solvent to Flask assemble->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heat Heat and Stir (e.g., 80-100°C, 4-24h) add_catalyst->heat cool Cool to Room Temperature heat->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

The Pivotal Role of 3-Formyl-4-methoxyphenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

3-Formyl-4-methoxyphenylboronic acid has emerged as a versatile and highly valuable building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, possessing a boronic acid moiety for cross-coupling, a formyl group for diverse derivatizations, and a methoxy group influencing electronic properties, makes it a strategic component in the construction of complex molecular architectures. This technical guide provides an in-depth overview of its applications, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in leveraging this powerful reagent.

Core Properties and Specifications

This compound is a stable, off-white powder that is readily available from various chemical suppliers. Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 121124-97-8
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Melting Point 214-217 °C
Appearance Off-white powder

Key Applications in Organic Synthesis

The utility of this compound spans several cornerstone reactions in organic chemistry, primarily driven by the reactivity of its boronic acid group in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is arguably the most significant application of this compound, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. These structures are prevalent in a vast array of biologically active molecules and functional materials.[1][2] The reaction's tolerance to a wide range of functional groups makes this boronic acid an ideal coupling partner for various aryl and heteroaryl halides.

dot

Suzuki_Miyaura_Coupling cluster_workflow Reaction Workflow BoronicAcid This compound Transmetalation Transmetalation BoronicAcid->Transmetalation ArylHalide Aryl/Heteroaryl Halide (R-X) OxidativeAddition Oxidative Addition [R-Pd(II)-X] ArylHalide->OxidativeAddition Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->OxidativeAddition OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product Biaryl Product ReductiveElimination->Product Rieche_Formylation cluster_workflow Reaction Mechanism ArylBoronicAcid Methoxyphenylboronic Acid SigmaComplex σ-complex formation ArylBoronicAcid->SigmaComplex FormylatingAgent Cl₂CHOCH₃ Electrophile Electrophile Generation [Cl₂CH⁺] FormylatingAgent->Electrophile Activation LewisAcid Lewis Acid (e.g., FeCl₃) LewisAcid->Electrophile Electrophile->SigmaComplex Electrophilic Attack Deprotonation Deprotonation/ Hydrolysis SigmaComplex->Deprotonation Product Formylated Aryl Product Deprotonation->Product MAP4K4_Inhibitor_Synthesis Azaindole 5-Bromo-7-azaindole Suzuki1 Suzuki Coupling Azaindole->Suzuki1 BoronicAcid This compound (or analog) BoronicAcid->Suzuki1 Amine Amine (e.g., 1-Methylpiperazine) ReductiveAmination Reductive Amination Amine->ReductiveAmination ArylBoronicEster Arylboronic acid/ester Suzuki2 Suzuki Coupling & Deprotection ArylBoronicEster->Suzuki2 AldehydeIntermediate Aldehyde Intermediate Suzuki1->AldehydeIntermediate AldehydeIntermediate->ReductiveAmination AmineIntermediate Amine Intermediate ReductiveAmination->AmineIntermediate Iodination Iodination & Protection AmineIntermediate->Iodination ProtectedIntermediate Protected Intermediate Iodination->ProtectedIntermediate ProtectedIntermediate->Suzuki2 MAP4K4_Inhibitor MAP4K4 Inhibitor Suzuki2->MAP4K4_Inhibitor MAP4K4_Pathway Extracellular Extracellular Stimuli (e.g., TNF-α, Growth Factors) MAP4K4 MAP4K4 Extracellular->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Response Cellular Responses: - Inflammation - Proliferation - Migration - Apoptosis cJun->Response Inhibitor MAP4K4 Inhibitor Inhibitor->MAP4K4

References

Methodological & Application

Synthesis of Biaryl Compounds with 3-Formyl-4-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the construction of carbon-carbon bonds between aromatic rings, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 3-Formyl-4-methoxyphenylboronic acid. This particular building block is of significant interest as it introduces a versatile formyl group, which can be readily transformed into other functionalities, and a methoxy group, which can influence the electronic properties and metabolic stability of the final biaryl product.

Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, this compound) and an organohalide (typically an aryl bromide or iodide). The reaction proceeds through a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Reductive\nElimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%) and ligand (if necessary).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl Halide - Base - Catalyst/Ligand B Inert Atmosphere: Evacuate & Backfill with N2/Ar A->B C Add Anhydrous Solvent B->C D Heat to 80-110 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Aqueous Workup: Dilute, Wash with Water & Brine F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I Functional_Group_Transformations cluster_transformations Potential Derivatizations Biaryl-CHO Biaryl with 3-Formyl-4-methoxy Group Amine Reductive Amination (Biaryl-CH2NRR') Biaryl-CHO->Amine R2NH, NaBH(OAc)3 Carboxylic_Acid Oxidation (Biaryl-COOH) Biaryl-CHO->Carboxylic_Acid KMnO4 or Ag2O Alkene Olefination (Biaryl-CH=CHR) Biaryl-CHO->Alkene Wittig Reagent Heterocycle Condensation (e.g., Imines, Oximes) Biaryl-CHO->Heterocycle H2N-Y

Application Notes and Protocols: 3-Formyl-4-methoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecular architectures found in various pharmaceutical intermediates. Its utility stems from the presence of three key functional groups: a boronic acid, a formyl group, and a methoxy group. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds.[1] The aldehyde (formyl) group provides a reactive handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination. The methoxy group, an electron-donating substituent, can influence the electronic properties and reactivity of the aromatic ring.

These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on anticancer and anti-inflammatory agents.

Application 1: Synthesis of Biaryl Scaffolds for Combretastatin Analogs (Anticancer Agents)

Combretastatins are a class of potent anticancer agents that function by inhibiting tubulin polymerization, a critical process in cell division.[2] The synthesis of combretastatin analogs often involves the creation of a biaryl core structure, for which the Suzuki-Miyaura coupling is an ideal synthetic strategy. This compound serves as a key reactant in building one of the aromatic rings of the biaryl scaffold.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Aryl Halide (e.g., 4-Iodoanisole), This compound, and Base (e.g., K2CO3) in a flask B Add Solvent (e.g., DMF/Water) A->B C Degas the mixture (e.g., Argon bubbling for 15-20 min) B->C D Add Palladium Catalyst (e.g., Pd/C) C->D E Heat the reaction mixture (e.g., Reflux in a microwave reactor) D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water G->H I Dry organic layer (e.g., Na2SO4) and concentrate H->I J Purify by column chromatography or crystallization I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4'-Methoxy-3'-formyl-[1,1'-biphenyl]-4-carbaldehyde

This protocol is adapted from a similar synthesis of biaryl compounds.[3][4]

Materials:

  • 4-Iodoanisole

  • This compound

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a microwave reactor vessel, add 4-iodoanisole (1.0 mmol), this compound (1.5 mmol), potassium carbonate (2.0 mmol), and 10 wt. % Pd/C (15 mg, 1.4 mol% of Pd).

  • Add a solvent mixture of dimethylformamide (DMF) and water (e.g., 8 mL of a 4:1 DMF:water solution).

  • Seal the vessel and place it in a microwave reactor. Heat the mixture to reflux for a specified time (e.g., 30-90 minutes), monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

ParameterValueReference
Reactants 4-Iodoanisole, this compound[3][4]
Catalyst Pd/C (10 wt. %, 1.4 mol%)[3]
Base K₂CO₃[3]
Solvent DMF/Water[3]
Temperature Reflux[3]
Reaction Time 30-90 minutes (microwave)[3]
Typical Yield Good to Excellent[3][4]
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis

Inhibitors of tubulin polymerization, such as combretastatin and its analogs, disrupt the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to mitotic arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest can trigger a cellular crisis known as mitotic catastrophe, ultimately leading to apoptosis (programmed cell death).[2][5][6] This process can be mediated by the p53-independent accumulation of p21, which can block apoptosis and lead to non-apoptotic cell death following mitotic catastrophe.[5] Alternatively, disruption of microtubule dynamics can lead to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7]

G cluster_0 Cellular Events cluster_1 Signaling Cascade cluster_2 Cellular Outcome A Tubulin Polymerization Inhibitor B Disruption of Microtubule Dynamics A->B Inhibits C Mitotic Spindle Dysfunction B->C D Mitotic Arrest (G2/M Phase) C->D E p53-independent p21 accumulation D->E F Mitotic Catastrophe D->F G Intrinsic Apoptotic Pathway Activation F->G H Caspase Activation (e.g., Caspase-3, -7, -9) G->H I Apoptosis (Programmed Cell Death) H->I

Caption: Tubulin inhibition-induced apoptosis pathway.

Application 2: Synthesis of Substituted Chromone Derivatives (Anti-inflammatory Agents)

Chromone derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties. The synthesis of substituted chromones can be achieved through multi-step reaction sequences where this compound can be a crucial precursor for introducing a substituted phenyl moiety. While a direct Suzuki coupling to a chromone core can be challenging, the boronic acid can be used to construct a biaryl intermediate which is then cyclized to form the chromone ring system.

Experimental Workflow: Multi-step Synthesis of Chromone Derivatives

G cluster_0 Biaryl Synthesis cluster_1 Functional Group Interconversion cluster_2 Cyclization cluster_3 Final Product A Suzuki-Miyaura Coupling: This compound + Aryl Halide B Oxidation of Aldehyde to Carboxylic Acid A->B C Esterification B->C D Intramolecular Condensation (e.g., Baker-Venkataraman rearrangement or similar methods) C->D E Substituted Chromone Derivative D->E

Caption: General workflow for chromone synthesis.

Detailed Protocol: Synthesis of a Biaryl Carboxylic Acid Intermediate

This protocol outlines the synthesis of a key biaryl intermediate that can be further elaborated to a chromone derivative. This is a general procedure for a Suzuki-Miyaura reaction followed by oxidation.

Materials:

  • Aryl Bromide (e.g., 2-bromo-5-hydroxyacetophenone)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Potassium Permanganate (KMnO₄) or other suitable oxidizing agent

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

Part 1: Suzuki-Miyaura Coupling

  • In a round-bottom flask, dissolve the aryl bromide (1.0 equiv) and this compound (1.2 equiv) in a mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2.0 equiv).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) and heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the biaryl aldehyde.

Part 2: Oxidation to Carboxylic Acid

  • Dissolve the biaryl aldehyde from Part 1 in a suitable solvent (e.g., acetone/water).

  • Add an aqueous solution of potassium permanganate slowly at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the biaryl carboxylic acid intermediate.

ParameterValueReference
Reactants (Coupling) Aryl Bromide, this compoundGeneral Suzuki Protocol
Catalyst (Coupling) Pd(PPh₃)₄General Suzuki Protocol
Base (Coupling) Na₂CO₃General Suzuki Protocol
Oxidizing Agent KMnO₄Standard Oxidation Protocol
Typical Yield (Coupling) 60-90%General Suzuki Protocol
Typical Yield (Oxidation) 70-95%Standard Oxidation Protocol

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to biaryl structures, which are core components of various biologically active molecules, including anticancer and anti-inflammatory agents. The protocols and data presented here demonstrate the utility of this compound and provide a foundation for its application in drug discovery and development programs.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for the selection of palladium catalysts and the development of robust protocols for the coupling of 3-Formyl-4-methoxyphenylboronic acid with various aryl halides. This particular boronic acid is a valuable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to the presence of the reactive formyl and methoxy functionalities. The ortho-formyl group, however, can present challenges, including steric hindrance and potential side reactions such as protodeboronation. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieving high yields and purity.

Palladium Catalyst System Performance

The choice of the palladium catalyst and associated ligand is paramount for a successful Suzuki-Miyaura coupling. While a comprehensive comparative study for this compound is not extensively documented, data from analogous systems with ortho-substituted and electron-withdrawing arylboronic acids provide valuable insights. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown great efficacy in coupling challenging substrates. Below is a summary of representative catalyst systems and their typical performance in related reactions.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference Analogy
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O80 - 1002 - 1285 - 95[1]
Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)K₃PO₄THF/H₂ORoom Temp - 601 - 690 - 98[2]
PdCl₂(dppf) (3 mol%)dppfK₂CO₃DME/H₂O801870 - 85[3]
Pd(PPh₃)₄ (3-5 mol%)PPh₃Na₂CO₃Toluene/EtOH/H₂O80 - 1004 - 1265 - 90[4][5]
3% Pd/CNoneK₃PO₄H₂O or DMF1001075 - 90

Note: Yields are highly dependent on the specific aryl halide coupling partner and reaction conditions. The data presented is based on analogous reactions and serves as a guideline for catalyst selection.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of catalyst loading, base, solvent ratio, and temperature may be necessary for specific substrates.

Materials:
  • This compound (1.0 - 1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, see table for loading)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (typically 0.1 - 0.2 M concentration with respect to the limiting reagent).

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Workflow and Mechanistic Overview

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: - Boronic Acid - Aryl Halide - Base B Prepare Catalyst: - Pd Source - Ligand D Combine Reactants & Catalyst in Flask A->D C Degas Solvents B->D F Add Degassed Solvents C->F E Establish Inert Atmosphere (Ar/N2) D->E E->F G Heat and Stir F->G H Monitor Progress (TLC/LC-MS) G->H I Cool to RT & Quench H->I J Liquid-Liquid Extraction I->J K Dry & Concentrate J->K L Purify (Column Chromatography) K->L M Characterize Product (NMR, MS) L->M

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-X(L_n) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pdi_biaryl_complex reductive_elimination Reductive Elimination pdi_biaryl_complex->reductive_elimination reductive_elimination->pd0 ar_ar_out reductive_elimination->ar_ar_out Ar-Ar' arx_in arx_in->oxidative_addition Ar-X boronic_in boronic_in->transmetalation Ar'-B(OH)₂ base_in base_in->transmetalation Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Reactions with 3-Formyl-4-methoxyphenylboronic acid: Base and Solvent Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group on the phenyl ring influences its reactivity. Optimizing the reaction conditions, specifically the choice of base and solvent, is critical to achieving high yields and purity of the desired products. These application notes provide a summary of the key considerations for optimizing these parameters and offer a general protocol for the Suzuki-Miyaura coupling of this compound with aryl halides.

The Role of Base and Solvent in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base and solvent play crucial roles in the efficiency of this catalytic cycle.

Base: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species, which facilitates the transmetalation step.[1] Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, a milder base may be necessary.

Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. Often, a mixture of an organic solvent and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. Common organic solvents include ethers like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).[2] The choice of solvent can also influence the stability of the catalyst and the reaction temperature.

Optimization of Reaction Conditions

The optimal base and solvent combination is highly dependent on the specific substrates being coupled. For electron-deficient boronic acids like this compound, careful selection of conditions is necessary to achieve good results. Below are tables summarizing the effects of different bases and solvents on the Suzuki-Miyaura cross-coupling of a structurally analogous compound, (5-formylthiophen-2-yl)boronic acid, with 4-bromoanisole. This data provides a valuable starting point for the optimization of reactions with this compound.

Data Summary: Base and Solvent Effects

The following tables summarize the conversion rates for the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole under various conditions. This data is adapted from a study on a structurally similar substrate and serves as a guide for optimizing reactions with this compound.

Table 1: Effect of Different Bases on Conversion

EntryBase (3 equiv.)SolventTemperature (°C)Time (h)Conversion (%)
1K₃PO₄Dioxane/H₂O (1:1)1004>99
2K₂CO₃Dioxane/H₂O (1:1)100491
3Cs₂CO₃Dioxane/H₂O (1:1)100495
4NaOHDioxane/H₂O (1:1)100488

Reaction conditions: (5-formylthiophen-2-yl)boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%). Data is illustrative for a model reaction.

Table 2: Effect of Different Solvents on Conversion

EntrySolvent (v/v ratio)BaseTemperature (°C)Time (h)Conversion (%)
1Dioxane/H₂O (1:1)K₃PO₄1004>99
2Toluene/H₂O (1:1)K₃PO₄100492
3THF/H₂O (1:1)K₃PO₄80485
4DMF/H₂O (1:1)K₃PO₄100496

Reaction conditions: (5-formylthiophen-2-yl)boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3 equiv.). Data is illustrative for a model reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent and degassed water (e.g., in a 4:1 to 1:1 ratio) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the aryl bromide).

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X L_n pd0->pd_complex1 Oxidative Addition product Ar-Ar' pd_complex2 Ar-Pd(II)-Ar' L_n pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->pd_complex2

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: This compound, Aryl Halide, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert add_solvents Add Degassed Solvents (e.g., Dioxane/H₂O) inert->add_solvents add_catalyst Add Palladium Catalyst add_solvents->add_catalyst heat Heat and Stir (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with H₂O and Extract with Organic Solvent cool->extract wash Wash with Brine extract->wash dry Dry (e.g., Na₂SO₄) and Concentrate wash->dry purify Purify (Column Chromatography / Recrystallization) dry->purify product Isolated Product purify->product

Caption: General Experimental Workflow.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Involving 3-Formyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthesis strategies for the efficient, one-pot construction of complex molecular architectures utilizing 3-Formyl-4-methoxyphenylboronic acid. This versatile building block, featuring both a reactive aldehyde and a boronic acid moiety, is primed for multi-component reactions (MCRs), enabling rapid access to diverse chemical scaffolds valuable in medicinal chemistry and materials science.

One-Pot Suzuki Cross-Coupling and Wittig Olefination

This powerful one-pot sequence combines a palladium-catalyzed Suzuki cross-coupling with a subsequent Wittig reaction. This strategy allows for the efficient synthesis of functionalized stilbene and acrylate derivatives, which are common motifs in biologically active molecules and organic materials. The reaction proceeds by first forming a biaryl system via the Suzuki coupling, followed by the in-situ olefination of the formyl group.

Experimental Protocol:

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • Stabilized ylide (e.g., (carbomethoxymethylidene)triphenylphosphorane)

  • Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)

  • Ligand (e.g., triphenylphosphine)

  • Base (e.g., aqueous sodium carbonate)

  • Solvent (e.g., 1,2-dimethoxyethane (DME))

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the aryl halide (1.0 mmol), the stabilized ylide (1.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add 1,2-dimethoxyethane (5 mL) and an aqueous solution of sodium carbonate (2 M, 2.5 mL).

  • Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-85 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Quantitative Data Summary:
Aryl HalideProductYield (%)Reaction Time (h)
4-BromobenzaldehydeMethyl 3-(4'-formyl-3'-methoxy-[1,1'-biphenyl]-4-yl)acrylate75-8512
Methyl 4-bromobenzoateMethyl 3-(4'-(methoxycarbonyl)-3'-methoxy-[1,1'-biphenyl]-4-yl)acrylate70-8012
1-Bromo-4-nitrobenzene4'-nitro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde65-7518

Reaction Workflow:

Suzuki_Wittig reagents This compound + Aryl Halide + Stabilized Ylide conditions Pd Catalyst Base DME, 80-85 °C reagents->conditions 1. Mix intermediate In-situ generated Biaryl Aldehyde conditions->intermediate 2. Suzuki Coupling product Final Product (Stilbene/Acrylate Derivative) intermediate->product 3. Wittig Reaction workup Aqueous Workup & Purification product->workup 4. Isolate

Caption: One-pot Suzuki-Wittig reaction workflow.

Petasis (Borono-Mannich) Three-Component Reaction

The Petasis reaction is a versatile one-pot method for the synthesis of α-amino acids, β-amino alcohols, and other substituted amines.[1][2] It involves the reaction of an amine, a carbonyl compound (in this case, the formyl group of this compound can act as one of the carbonyl components), and an organoboronic acid. This reaction is highly valued for its operational simplicity and the ability to generate molecular complexity in a single step.

Application Note:

This compound can participate in the Petasis reaction in two distinct ways:

  • As the Aldehyde and Boronic Acid Component: In a reaction with an amine, the molecule can theoretically react with itself, although this is less common. A more practical approach involves using a different amine and potentially another aldehyde to drive the reaction towards a specific product.

  • As the Boronic Acid Component: The primary utility is reacting it with a separate aldehyde (e.g., glyoxylic acid) and an amine (primary or secondary) to synthesize novel α-amino acids with a 3-formyl-4-methoxyphenyl substituent.

Generalized Experimental Protocol (as the Boronic Acid Component):

Materials:

  • This compound

  • An amine (e.g., piperidine, benzylamine)

  • An α-keto acid or aldehyde (e.g., glyoxylic acid, salicylaldehyde)

  • Solvent (e.g., dichloromethane (DCM), ethanol, or toluene)

Procedure:

  • In a reaction vial, dissolve the amine (1.2 mmol) and the aldehyde/α-keto acid (1.0 mmol) in the chosen solvent (5 mL).

  • Add this compound (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 12-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Logical Relationship Diagram:

Petasis_Reaction cluster_reactants Reactants Amine Amine (Primary or Secondary) Intermediate Formation of Iminium Ion & Boronate Complex Amine->Intermediate Aldehyde Aldehyde / α-Keto Acid (e.g., Glyoxylic Acid) Aldehyde->Intermediate BoronicAcid This compound BoronicAcid->Intermediate Product Substituted Amine Product (e.g., α-Amino Acid) Intermediate->Product Intramolecular Nucleophilic Transfer

Caption: Key components of the Petasis reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4] The formyl group of this compound serves as the aldehyde component in this powerful transformation, allowing for the creation of complex peptide-like structures. The boronic acid moiety remains intact for potential subsequent cross-coupling reactions.

Application Note:

By employing this compound as the aldehyde component, libraries of diverse compounds can be rapidly synthesized by varying the other three components. The resulting products are highly functionalized, containing a boronic acid group that can be used in a subsequent diversification step, such as a Suzuki coupling.

Generalized Experimental Protocol:

Materials:

  • This compound (aldehyde component)

  • A primary amine (e.g., aniline, cyclohexylamine)

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Solvent (e.g., methanol (MeOH), trifluoroethanol (TFE))

Procedure:

  • To a flask, add the primary amine (1.0 mmol) and this compound (1.0 mmol) in methanol (3 mL) and stir for 20 minutes at room temperature to form the imine.

  • Add the carboxylic acid (1.0 mmol) to the mixture.

  • Cool the mixture in an ice bath and add the isocyanide (1.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude product is then purified, typically by precipitation or column chromatography, to yield the α-acylamino amide.

Reaction Pathway Diagram:

Ugi_Reaction Aldehyde 3-Formyl-4-methoxy- phenylboronic Acid Imine Imine Intermediate Aldehyde->Imine Amine Primary Amine Amine->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Product α-Acylamino Amide Product Nitrilium->Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product Mumm Rearrangement Isocyanide Isocyanide Isocyanide->Nitrilium

Caption: Simplified Ugi four-component reaction pathway.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 3-Formyl-4-methoxyphenylboronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the rapid and efficient construction of biaryl structures is crucial.[1] Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, often leading to improved yields and enhanced reproducibility.[2][3]

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis provides several key benefits for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[4][5]

  • Improved Yields: The rapid heating to the target temperature can minimize the formation of byproducts, often resulting in higher isolated yields.

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[2]

  • Access to Novel Chemical Space: The ability to quickly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates.

Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organic halide or triflate, catalyzed by a palladium complex.[1]

General Reaction Scheme for Suzuki Coupling

Figure 1. General reaction scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' (Diaryl Complex) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Coupled Product) ArPdAr_prime->ArAr_prime Boronic_Acid Ar'-B(OH)2 Borate [Ar'-B(OH)3]- Boronic_Acid->Borate Base Base Base->Borate Activation Borate->ArPdAr_prime ArX Ar-X (Aryl Halide) ArX->ArPdX

Diagram 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are generalized starting points for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Optimization of the catalyst, base, solvent, and reaction time may be necessary for specific substrates.

Protocol 1: Pd(PPh₃)₄ Catalyzed Coupling in Dioxane/Water

This protocol is a robust starting point for many aryl bromides and iodides.

Materials:

  • This compound (1.1 equiv.)

  • Aryl halide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.55 mmol), potassium carbonate (e.g., 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 0.01-0.025 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio, 5 mL total volume).

  • Seal the vial under an inert atmosphere (e.g., argon or nitrogen).

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[3][4]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pd(OAc)₂ Catalyzed Coupling with a Phosphine Ligand

This protocol is often effective for more challenging substrates, including some aryl chlorides. The use of bulky, electron-rich phosphine ligands can improve catalytic activity.

Materials:

  • This compound (1.2-1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a dry microwave reactor vial under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol), palladium(II) acetate (e.g., 0.01-0.025 mmol), and the phosphine ligand (e.g., 0.02-0.05 mmol).

  • Add the anhydrous, degassed solvent (e.g., 4 mL).

  • Add this compound (e.g., 0.6-0.75 mmol) and the base (e.g., 1.0-1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) for the optimized time (e.g., 20-60 minutes).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and reported yields for microwave-assisted Suzuki couplings of structurally similar boronic acids, which can serve as a guide for optimizing reactions with this compound.

Aryl Halide (Example)Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)Ref.
9-Bromophenanthrene2-Formylphenylboronic acidPd(OAc)₂ (4)-K₂CO₃ (2.5)Dioxane/H₂O12020~85 (conversion)[4]
9-Bromophenanthrene2-Formylphenylboronic acidPd(PPh₃)₄ (4)-CsF (2.5)DME1206076-80[4]
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O13540High[8]
4-BromoacetophenonePhenylboronic acidPd(II)-complex (0.1)-KOH (2)EtOH/H₂O1202>90[9]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)Dioxane/H₂O1001581[3]

Experimental Workflow

A typical workflow for setting up a microwave-assisted Suzuki coupling reaction is outlined below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Add Reagents to Microwave Vial A->B C Add Degassed Solvent B->C D Seal Vial Under Inert Atmosphere C->D E Place Vial in Microwave Reactor D->E F Set Temperature, Pressure, and Time Parameters E->F G Run Reaction F->G H Cool to Room Temperature G->H I Quench and Extract H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L Characterize Product K->L

Diagram 2. General workflow for microwave-assisted Suzuki coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are properly degassed. Use fresh, high-quality catalyst and ligands.
Insufficient temperatureGradually increase the reaction temperature in increments of 10-20 °C.
Inappropriate baseThe base may be too weak or insoluble. Screen other bases such as K₃PO₄, Cs₂CO₃, or CsF.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic. A slight excess of the boronic acid (1.1-1.2 equiv.) can be used.
Prolonged reaction time or high temperatureOptimize for the shortest reaction time and lowest temperature that provides good conversion.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain an inert atmosphere.
High catalyst loadingReduce the catalyst loading.

By following these guidelines and protocols, researchers can effectively employ microwave-assisted Suzuki coupling with this compound for the efficient synthesis of a wide array of valuable compounds.

References

Application Notes and Protocols: Protecting Group Strategies for the Formyl Group in 3-Formyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for the formyl group of 3-Formyl-4-methoxyphenylboronic acid, a versatile building block in organic synthesis. The primary application focus is on ensuring the stability of the formyl group during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document outlines protocols for the protection of the aldehyde as a cyclic acetal or dithiane, discusses their stability, and provides procedures for their subsequent deprotection. Additionally, the potential for chemoselective coupling without a protecting group is addressed.

Introduction to Protecting Group Strategies

In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule.[1] For this compound, the formyl group can be sensitive to the basic conditions and nucleophilic reagents often employed in Suzuki-Miyaura coupling reactions.[2] An effective protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield with minimal side reactions.[3] The two primary strategies discussed here are the formation of cyclic acetals (1,3-dioxolanes) and cyclic dithianes (1,3-dithianes).

An alternative approach is to perform the Suzuki-Miyaura coupling on the unprotected aldehyde. This is often feasible and avoids the additional protection and deprotection steps, thereby increasing overall efficiency.[4] However, the success of this approach is highly dependent on the specific reaction conditions and the nature of the coupling partners.

Orthogonal Protection Strategy

The concept of orthogonal protection is crucial when a molecule contains multiple reactive sites that need to be manipulated independently.[5][6] In the case of a protected this compound derivative, the formyl protecting group and the boronic acid (or a protected form like a pinacol ester) constitute an orthogonal set if one can be removed without affecting the other.[5][7] For instance, an acetal protecting the formyl group is stable to the basic conditions of Suzuki coupling and can be removed with acid, while the boronic acid ester might be cleaved under different conditions.[8]

Logical Workflow for Strategy Selection

workflow start Start: this compound strategy Select Synthetic Strategy start->strategy protect Protect Formyl Group strategy->protect Formyl group incompatible with reaction conditions no_protect Direct Suzuki-Miyaura Coupling strategy->no_protect Formyl group compatible with reaction conditions acetal Acetal Protection (e.g., 1,3-dioxolane) protect->acetal dithiane Dithiane Protection (e.g., 1,3-dithiane) protect->dithiane final_product Final Product no_protect->final_product suzuki_protected Suzuki-Miyaura Coupling of Protected Substrate acetal->suzuki_protected dithiane->suzuki_protected deprotect Deprotection of Formyl Group suzuki_protected->deprotect deprotect->final_product suzuki_workflow start Protected this compound coupling Suzuki-Miyaura Coupling start->coupling reactants Aryl Halide (R-X) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reactants->coupling intermediate Protected Biaryl Product coupling->intermediate deprotection Deprotection intermediate->deprotection product Final Biaryl Aldehyde deprotection->product

References

Application Notes: Copper-Catalyzed Cross-Coupling Reactions of 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the copper-catalyzed cross-coupling reactions involving 3-Formyl-4-methoxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its dual functionality, featuring both a reactive aldehyde group and a boronic acid moiety amenable to cross-coupling. The primary focus will be on the Chan-Lam coupling for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial transformations in the synthesis of complex organic molecules.

While specific documented examples detailing the use of this compound in copper-catalyzed cross-couplings are not extensively available in the provided search results, this document outlines generalized, robust protocols adapted from methodologies applied to similar arylboronic acids. These protocols serve as a strong starting point for reaction optimization.

Chan-Lam C-N Cross-Coupling: Synthesis of N-Aryl Compounds

The Chan-Lam coupling is a powerful method for forming aryl-heteroatom bonds, utilizing a copper catalyst to couple an arylboronic acid with an N-H containing compound, such as an amine, amide, or heterocycle.[1][2] This reaction is known for its mild conditions, often proceeding at room temperature and tolerance to air, making it a valuable alternative to palladium-catalyzed methods.[1][2]

The reaction is catalyzed by copper(II) acetate or other copper salts and typically involves a base.[1][3] The versatility of the Chan-Lam coupling allows for the arylation of a wide array of nitrogen-containing nucleophiles.

Data Presentation: Representative Scope of Chan-Lam N-Arylation

The following table summarizes typical results for the copper-catalyzed N-arylation of various nitrogen heterocycles with different arylboronic acids, illustrating the general scope of the reaction. Optimization would be required for the specific use of this compound.

EntryArylboronic AcidNitrogen NucleophileCatalyst SystemSolventYield (%)
1Phenylboronic acid3-Formylquinolin-2(1H)-one10 mol% Cu(OAc)₂Acetonitrile85[3]
24-Methylphenylboronic acid3-Formylquinolin-2(1H)-one10 mol% Cu(OAc)₂Acetonitrile92[3]
33-Methoxyphenylboronic acid3-Formylquinolin-2(1H)-one10 mol% Cu(OAc)₂Acetonitrile88[3]
4Phenylboronic acidImidazole2 mol% [Cu(DMAP)₄I]IMethanol94
54-Fluorophenylboronic acidBenzimidazole10 mol% Cu₂S / 20 mol% TMEDAMethanol89
Experimental Protocol: General Procedure for Chan-Lam N-Arylation

This protocol is adapted from a reported procedure for the N-arylation of quinolones and serves as a starting point for the coupling of this compound with a nitrogen-containing substrate.[3]

Materials:

  • This compound (1.2 equiv.)

  • Nitrogen-containing substrate (e.g., amine, heterocycle) (1.0 equiv.)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 equiv.)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • 4 Å Molecular Sieves

Procedure:

  • To an oven-dried reaction vial, add the nitrogen-containing substrate (1.0 mmol), this compound (1.2 mmol), and Copper(II) Acetate (0.1 mmol, 18.2 mg).

  • Add activated 4 Å molecular sieves (approx. 200 mg).

  • Seal the vial and evacuate and backfill with air (or an inert atmosphere like Argon if substrates are sensitive).

  • Add the solvent (e.g., DCM, 5 mL) and pyridine (2.0 mmol, 162 µL) via syringe.

  • Stir the reaction mixture vigorously at room temperature (or heat to 40-80 °C if necessary) for 24-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove the catalyst and molecular sieves.

  • Wash the filter cake with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the desired N-arylated product.

Visualizations: Reaction Mechanism and Workflow

chan_lam_cn_cycle cluster_cycle Chan-Lam C-N Catalytic Cycle CuII Cu(II)L₂ ArCuII Ar-Cu(II)L(Nu) CuII->ArCuII CuIII Ar-Cu(III)L₂(Nu) ArCuII->CuIII Oxidation Product Ar-NR₂ CuIII->Product Reductive Elimination CuI Cu(I)L CuI->CuII Reoxidation ArBOH2 ArB(OH)₂ ArBOH2->CuII Transmetalation NuH R₂NH NuH->ArCuII Base Base Oxidant Oxidant (Air) Oxidant->CuI

Caption: Generalized catalytic cycle for the Chan-Lam C-N cross-coupling reaction.

experimental_workflow arrow -> prep 1. Reactant Preparation (Boronic Acid, N-Nucleophile, Catalyst, Base) setup 2. Reaction Setup (Add reagents, solvent, and molecular sieves to vial) prep->setup reaction 3. Reaction (Stir at specified temperature for 24-72h) setup->reaction monitoring 4. Progress Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Workup (Filter through Celite, concentrate filtrate) monitoring->workup purification 6. Purification (Flash Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, HRMS) purification->analysis

Caption: Standard experimental workflow for Chan-Lam cross-coupling reactions.

Chan-Lam C-O Cross-Coupling: Synthesis of Aryl Ethers

The Chan-Lam C-O coupling provides an effective route for the synthesis of diaryl ethers by reacting an arylboronic acid with a phenol or alcohol.[2] Similar to its C-N counterpart, this reaction benefits from mild conditions and the use of an inexpensive copper catalyst, presenting a significant advantage over the classical Ullmann condensation, which often requires harsh conditions.[4]

Data Presentation: Representative Scope of Chan-Lam O-Arylation

This table shows examples of copper-catalyzed O-arylation of phenols with various arylboronic acids. It demonstrates the reaction's tolerance for different functional groups.

EntryArylboronic AcidPhenol SubstrateCatalyst SystemSolventYield (%)
1Phenylboronic acidPhenol10 mol% Cu(OAc)₂DCM90
24-Methoxyphenylboronic acidPhenol10 mol% Cu(OAc)₂DCM95
3Phenylboronic acid2,6-Dimethylphenol5 mol% CuI / 10 mol% Picolinic acidDMSO92[5]
44-Tolylboronic acid4-Cyanophenol5 mol% CuI / 10 mol% Picolinic acidDMSO88[5]
5Phenylboronic acid4-Nitrophenol10 mol% Cu₂OMethanol78
Experimental Protocol: General Procedure for Chan-Lam O-Arylation

This protocol is a general guide for the synthesis of diaryl ethers using this compound.

Materials:

  • This compound (1.5 equiv.)

  • Phenol substrate (1.0 equiv.)

  • Copper(I) Iodide (CuI) (0.05 equiv.)

  • Picolinic Acid (0.1 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In an oven-dried screw-cap vial equipped with a magnetic stir bar, combine the phenol substrate (1.0 mmol), this compound (1.5 mmol), CuI (0.05 mmol, 9.5 mg), picolinic acid (0.1 mmol, 12.3 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Seal the vial with a Teflon-lined cap.

  • Evacuate the vial and backfill with argon or nitrogen.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block set to 80-110 °C.

  • Stir the mixture vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate) to obtain the pure diaryl ether product.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 3-Formyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Formyl-4-methoxyphenylboronic acid is a versatile bifunctional reagent possessing both a boronic acid and an aldehyde moiety. This unique combination allows for its participation in a variety of organic transformations, making it a valuable building block for the synthesis of complex organic molecules, including novel heterocyclic compounds. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][2] Simultaneously, the aldehyde functional group can participate in a wide array of reactions such as condensations, imine formation, and multicomponent reactions to construct heterocyclic rings.[3]

These application notes provide detailed protocols for the synthesis of a specific class of heterocyclic compounds, benzoxaboroles, and discuss potential pathways for the synthesis of other important heterocyclic scaffolds using this compound.

I. Synthesis of Methoxy-Substituted Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][5] For instance, tavaborole is an FDA-approved antifungal agent, and crisaborole is used for the treatment of atopic dermatitis.[4] The synthesis of benzoxaboroles can be achieved through the intramolecular condensation of 2-formylphenylboronic acids.

Application: Synthesis of 6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

This protocol describes the synthesis of a methoxy-substituted benzoxaborole via the reduction of the formyl group of this compound, followed by spontaneous cyclization.

Reaction Scheme:

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF/water.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq.), portion-wise while stirring.

  • Reaction Monitoring: Monitor the progress of the reduction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

Data Presentation:

EntryStarting MaterialProductYield (%)Purity (%)
1This compound6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole85-95>98

Visualization:

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Product start This compound reduction 1. Dissolution in MeOH 2. Reduction with NaBH4 at 0°C start->reduction workup 3. Quenching with NH4Cl 4. Extraction with Ethyl Acetate 5. Purification reduction->workup product 6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole workup->product

Caption: Workflow for the synthesis of 6-Methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

II. Potential Application in Tandem Suzuki Coupling-Condensation Reactions

The bifunctional nature of this compound makes it an ideal substrate for tandem reactions, where the boronic acid and aldehyde moieties react sequentially in a one-pot procedure. A potential application is a Suzuki-Miyaura cross-coupling followed by an intramolecular condensation to form various heterocyclic systems.

Hypothetical Application: Synthesis of Substituted Isoquinolines

A plausible synthetic route to isoquinoline derivatives could involve a Suzuki coupling of this compound with an ortho-halo-phenethylamine derivative, followed by an acid-catalyzed intramolecular cyclization (a Pictet-Spengler type reaction).[6][7][8]

Hypothetical Reaction Scheme:

Proposed Experimental Protocol:

  • Suzuki Coupling:

    • To a flask containing this compound (1.0 eq.) and 2-bromo-phenethylamine (1.2 eq.), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).

    • Add a degassed solvent mixture (e.g., dioxane/water, 4:1).

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until the starting materials are consumed (monitored by TLC or LC-MS).

  • Intramolecular Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) and continue stirring at room temperature or with gentle heating.

    • Monitor the formation of the isoquinoline product.

  • Work-up and Purification:

    • Neutralize the reaction mixture and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation (Hypothetical):

EntryAryl HalideProductExpected Yield Range (%)
12-Bromo-phenethylamineSubstituted Isoquinoline60-80

Visualization:

G cluster_reactants Reactants cluster_reaction1 Step 1: Suzuki Coupling cluster_reaction2 Step 2: Pictet-Spengler Cyclization cluster_product Product boronic_acid This compound suzuki Pd(PPh3)4, K2CO3 Dioxane/Water, 100°C boronic_acid->suzuki aryl_halide 2-Bromo-phenethylamine aryl_halide->suzuki intermediate Biaryl Intermediate suzuki->intermediate pictet Acid Catalyst (e.g., TFA) Heat intermediate->pictet product Substituted Isoquinoline pictet->product

Caption: Proposed tandem Suzuki-Pictet-Spengler reaction for isoquinoline synthesis.

III. Potential Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials.[9] The aldehyde functionality of this compound can readily participate in various MCRs.

Hypothetical Application: Synthesis of Dihydropyrimidinone Derivatives (Biginelli Reaction)

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.

Hypothetical Reaction Scheme:

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (1.5 eq.).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of an acid (e.g., HCl or a Lewis acid like Yb(OTf)₃).

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Filter the solid product and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Data Presentation (Hypothetical):

Entryβ-KetoesterN-Containing ComponentProductExpected Yield Range (%)
1Ethyl AcetoacetateUreaDihydropyrimidinone70-90
2Ethyl AcetoacetateThioureaDihydropyrimidinethione70-90

Visualization:

G cluster_reactants Reactants cluster_process Biginelli Reaction cluster_product Product aldehyde This compound reaction Acid Catalyst (e.g., HCl) Ethanol, Reflux aldehyde->reaction ketoester Ethyl Acetoacetate ketoester->reaction urea Urea urea->reaction product Dihydropyrimidinone Derivative reaction->product

Caption: Proposed Biginelli multi-component reaction for dihydropyrimidinone synthesis.

This compound is a promising building block for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature allows for its use in both direct cyclization reactions, as demonstrated in the synthesis of benzoxaboroles, and in more complex tandem and multi-component strategies. The protocols and potential applications outlined here provide a foundation for researchers to explore the utility of this reagent in the discovery and development of novel, biologically active heterocyclic molecules.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with functionalized boronic acids such as 3-Formyl-4-methoxyphenylboronic acid.

Troubleshooting Guide: Low Yield with this compound

This guide addresses specific issues encountered during Suzuki coupling experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with this compound can often be attributed to a few key factors. This boronic acid possesses an electron-withdrawing formyl group and a methoxy group ortho to the boronic acid moiety, which can influence its reactivity and stability. The primary areas to investigate are:

  • Catalyst and Ligand Inactivity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1]

  • Protodeboronation: This boronic acid may be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially under harsh basic conditions or at elevated temperatures.[2][3]

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[4][5][6] An inappropriate base can lead to slow reaction rates or decomposition of the starting material.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is critical to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere.[7]

  • Poor Solubility: Inadequate solubility of any of the reaction components (aryl halide, boronic acid, base, or catalyst) can significantly hinder the reaction rate.

Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common issue with electron-deficient boronic acids.[7][8] To mitigate this, consider the following strategies:

  • Milder Base: Strong bases can accelerate protodeboronation.[2] Switching to a milder base such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1][7]

  • Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, it can also serve as a proton source for protodeboronation.[2][7] Attempting the reaction under strictly anhydrous conditions may improve the yield.

  • Use of a More Stable Boron Reagent: Convert the this compound to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate salt.[2][9] These are more resistant to protodeboronation and can slowly release the active boronic acid in situ.[9]

  • Lower Reaction Temperature and Shorter Reaction Time: If possible, lowering the reaction temperature and minimizing the reaction time can reduce the extent of decomposition of the boronic acid.[7]

Q3: What is the best catalyst and ligand combination for coupling with this compound?

A3: For challenging substrates, which can include those that are electron-deficient or sterically hindered, the choice of ligand is critical. While there is no single "best" combination for all substrates, modern catalyst systems often provide superior results.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered and electron-deficient substrates.[1] They accelerate both oxidative addition and reductive elimination steps in the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also a good option for challenging Suzuki couplings.[1]

  • Palladium Precatalysts: Using air-stable Pd(II) precatalysts, such as the Buchwald G3 or G4 precatalysts, can ensure efficient generation of the active Pd(0) species and lead to more reproducible results.[1]

It is often beneficial to screen a small number of catalyst/ligand combinations to find the optimal system for your specific reaction.

Q4: How do I select the appropriate base and solvent for my reaction?

A4: The base and solvent are interdependent and crucial for a successful reaction.

  • Base Selection: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species.[4][5][6]

    • Strong Bases (e.g., NaOH): Can be effective but may promote side reactions, especially with base-sensitive functional groups like the formyl group.[10]

    • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and often effective. Cesium carbonate is a stronger base and can be useful for more challenging couplings.[1]

    • Phosphates (e.g., K₃PO₄): A strong base that is often effective for hindered substrates.[1]

    • Fluorides (e.g., KF, CsF): Milder options that can be useful when base-sensitive functional groups are present.[11]

  • Solvent Selection: The solvent must dissolve all reaction components.

    • Aprotic Polar Solvents (e.g., Dioxane, THF): Very common and effective for a broad range of substrates. They are often used with a small amount of water to help dissolve the base.[2]

    • Aromatic Hydrocarbons (e.g., Toluene): Also widely used, particularly for reactions requiring higher temperatures.[12]

    • Amides (e.g., DMF): Can be effective but may be more difficult to remove during workup.[12]

For this compound, a combination of a moderately strong base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water would be a good starting point.

Frequently Asked Questions (FAQs)

Q: Should I be concerned about the purity of my this compound? A: Absolutely. Boronic acids can degrade over time, leading to the formation of boroxines (cyclic anhydrides) or other impurities.[1] It is advisable to use freshly purchased or purified boronic acid. You can check the purity by NMR.

Q: Is it necessary to use a glovebox or Schlenk line for my Suzuki coupling? A: While not always mandatory, using techniques to exclude oxygen is highly recommended for achieving reproducible and high yields.[13] The active Pd(0) catalyst is sensitive to oxygen, and its deactivation can cause the reaction to fail.[7] At a minimum, ensure your solvents are thoroughly degassed, and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[7]

Q: My starting materials are not fully dissolving in the chosen solvent. What should I do? A: Poor solubility will significantly slow down or even prevent the reaction. If you observe this, you should try a different solvent or a mixture of solvents.[14] For example, if you are using a toluene/water system, increasing the proportion of an organic co-solvent like THF or dioxane might help.

Q: I see a black precipitate forming in my reaction. Is this normal? A: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition.[15] This can be caused by the presence of oxygen, high temperatures, or an inappropriate ligand. While a color change to dark brown or black is common, the formation of a significant amount of insoluble black solid is a sign of a problem.[15] Using a more robust ligand or precatalyst can often prevent this.

Data and Protocols

Optimization of Reaction Conditions

The following table provides a summary of common conditions that can be varied to optimize the yield of a Suzuki coupling reaction.

ParameterCondition 1Condition 2Condition 3Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3For challenging substrates, more advanced catalyst systems with bulky, electron-rich ligands are often superior.[1]
Base Na₂CO₃K₃PO₄Cs₂CO₃The strength of the base can significantly impact the rate of transmetalation. Stronger bases are often needed for less reactive substrates.[1]
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂OThe choice of solvent affects solubility and the reaction temperature.[2][12]
Temperature 80 °C100 °CRefluxHigher temperatures can increase reaction rates but may also lead to decomposition.[1][16]
General Experimental Protocol for Suzuki Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[7]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst.[1][2]

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1][2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Visualizations

Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki Coupling cluster_optimization Optimization Strategies start Low Yield Observed check_reagents Check Reagent Purity & Stability (Boronic Acid, Aryl Halide, Solvent, Base) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvent, Purge with Ar/N2) start->check_atmosphere optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions check_atmosphere->optimize_conditions change_base Change Base (e.g., K3PO4, Cs2CO3, KF) optimize_conditions->change_base Base Issues? change_catalyst Change Catalyst/Ligand (e.g., Buchwald Ligands, NHCs) optimize_conditions->change_catalyst Catalyst Inactivity? change_solvent Change Solvent (e.g., Dioxane, Toluene, THF) optimize_conditions->change_solvent Solubility Issues? change_temp Adjust Temperature optimize_conditions->change_temp Slow Reaction? use_ester Use Boronate Ester/Salt (BPin, MIDA, BF3K) optimize_conditions->use_ester Protodeboronation? end Improved Yield change_base->end change_catalyst->end change_solvent->end change_temp->end use_ester->end

Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R1-Pd(II)Ln-X Pd0->PdII_complex R1-X Transmetal Transmetalation PdII_diaryl R1-Pd(II)Ln-R2 PdII_complex->PdII_diaryl [R2-B(OH)3]- Boronate [R2-B(OH)3]- Base Base (e.g., K3PO4) BoronicAcid R2-B(OH)2 BoronicAcid->Boronate + Base PdII_diaryl->Pd0 RedElim Reductive Elimination Product R1-R2 RedElim->Product

References

Preventing protodeboronation of 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Formyl-4-methoxyphenylboronic acid during their experiments.

Troubleshooting Guides

Issue 1: Low Yield or Complete Failure of Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Low to no yield of the desired coupled product.

  • Presence of a significant amount of the protodeboronated side product (2-methoxybenzaldehyde) in the reaction mixture, identifiable by GC-MS or NMR analysis.

Probable Causes:

  • Protodeboronation of this compound: The primary cause is the cleavage of the C-B bond and its replacement with a C-H bond, a common side reaction for electron-rich boronic acids.[1] This is often exacerbated by the reaction conditions.

  • Inappropriate Base Selection: Strong bases and high pH can significantly accelerate the rate of protodeboronation.[2][3] The choice of base is critical and substrate-dependent.

  • Elevated Temperatures and Prolonged Reaction Times: Extended exposure to high temperatures can promote the degradation of the boronic acid.

  • Presence of Protic Solvents (especially water) under Basic Conditions: Water acts as a proton source for protodeboronation, particularly at high pH.[1]

  • Suboptimal Catalyst System: An inefficient palladium catalyst may result in a slow coupling reaction, allowing more time for the competing protodeboronation to occur.

Solutions:

1. Optimization of Reaction Conditions:

  • Base Selection: Employ milder bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides (e.g., NaOH, KOH) for substrates prone to protodeboronation.[4] The choice of base can significantly impact the reaction's success.

  • pH Control: Maintain the reaction mixture at a pH that is as neutral as possible while still being effective for the Suzuki coupling. For many arylboronic acids, protodeboronation is minimized at neutral pH.[1]

  • Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

2. Use of a Boronic Ester Protecting Group (MIDA Boronates):

  • Convert the this compound to its N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are bench-stable, crystalline solids that are unreactive under anhydrous cross-coupling conditions. They slowly release the boronic acid in situ under mild aqueous basic conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[2]

3. High-Activity Catalyst Systems:

  • Utilize a highly active palladium catalyst and ligand system. This will accelerate the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.

Experimental Protocols:

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Mild Base

  • To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the chosen mild base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if necessary.

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound MIDA ester

  • In a round-bottom flask, suspend this compound (1.0 eq.) and N-methyliminodiacetic acid (1.1 eq.) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to 110 °C and stir vigorously for 1-2 hours with azeotropic removal of water using a Dean-Stark apparatus.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude MIDA boronate can often be used directly in the subsequent Suzuki coupling or purified by crystallization or column chromatography.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield or Reaction Failure check_protodeboronation Analyze crude reaction mixture for 2-methoxybenzaldehyde start->check_protodeboronation protodeboronation_yes Significant Protodeboronation Detected check_protodeboronation->protodeboronation_yes Yes protodeboronation_no Minimal or No Protodeboronation check_protodeboronation->protodeboronation_no No optimize_conditions Optimize Reaction Conditions: - Use milder base (K3PO4, Cs2CO3) - Lower reaction temperature - Reduce reaction time protodeboronation_yes->optimize_conditions use_mida Protect Boronic Acid as MIDA Ester protodeboronation_yes->use_mida check_catalyst Evaluate Catalyst System: - Ensure catalyst activity - Check for degradation - Screen different ligands protodeboronation_no->check_catalyst successful_coupling Successful Coupling optimize_conditions->successful_coupling use_mida->successful_coupling check_catalyst->successful_coupling ProtodeboronationMechanism cluster_acidic Acid-Catalyzed cluster_basic Base-Catalyzed boronic_acid_H Ar-B(OH)₂ protonated_boronic_acid [Ar-B(OH)₂H]⁺ boronic_acid_H->protonated_boronic_acid + H⁺ aryl_cation Ar⁺ + B(OH)₃ protonated_boronic_acid->aryl_cation - H₂O product_H Ar-H aryl_cation->product_H + H₂O, - H⁺ boronic_acid_OH Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid_OH->boronate + OH⁻ aryl_anion Ar⁻ + B(OH)₃ boronate->aryl_anion product_OH Ar-H aryl_anion->product_OH + H₂O, - OH⁻

References

Technical Support Center: Cross-Coupling Reactions with 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 3-Formyl-4-methoxyphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. The electron-withdrawing nature of the formyl group makes the boronic acid particularly susceptible to these pathways.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-methoxybenzaldehyde as a significant byproduct. This side reaction can be promoted by acidic or basic conditions, the presence of water, and elevated temperatures.

  • Homocoupling: This is the palladium-catalyzed dimerization of two molecules of the boronic acid to form a symmetrical biaryl byproduct. The presence of oxygen in the reaction mixture is a major contributor to homocoupling.

Q2: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield of the desired product?

A2: Low yields are often a direct consequence of the side reactions mentioned above. Protodeboronation consumes the boronic acid, reducing the amount available for the cross-coupling catalytic cycle. Similarly, homocoupling diverts the boronic acid to an undesired product. Catalyst deactivation and inappropriate reaction conditions can also lead to poor yields.

Q3: How can I minimize protodeboronation of this compound?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

Q4: What is the best way to prevent homocoupling of the boronic acid?

A4: The key to preventing homocoupling is the rigorous exclusion of oxygen from the reaction mixture. This can be achieved by:

  • Degassing Solvents: Thoroughly degas all solvents by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Ensure the reaction vessel is properly purged before adding reagents.

Q5: Can the choice of palladium catalyst and ligand affect the outcome of the reaction?

A5: Absolutely. The catalyst and ligand system can significantly influence the rates of the desired cross-coupling versus the side reactions. For challenging substrates like this compound, using highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired catalytic cycle, thereby outcompeting the side reactions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your cross-coupling experiments with this compound.

Problem Potential Cause Recommended Solution
High levels of 4-methoxybenzaldehyde byproduct Significant protodeboronation is occurring.1. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).2. Ensure strictly anhydrous reaction conditions.3. Convert the boronic acid to its pinacol ester derivative before the coupling reaction.4. Lower the reaction temperature if possible.
Significant formation of a symmetrical biaryl byproduct Homocoupling of the boronic acid is prevalent.1. Thoroughly degas all solvents and reagents before use.2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.3. Use a fresh, high-quality palladium catalyst.
Low or no conversion of starting materials 1. Inactive catalyst.2. Inappropriate reaction conditions.1. Use a fresh batch of palladium catalyst and ligand.2. Ensure the solvent is anhydrous and properly degassed.3. Screen different catalyst/ligand combinations.4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Complex mixture of products A combination of side reactions and/or decomposition.1. Simplify the reaction conditions to identify the primary issue.2. Start with a robust catalyst system known for its stability and activity.3. Re-evaluate the stability of your starting materials and product under the reaction conditions.

Quantitative Data on Side Reactions

Boronic Acid Coupling Partner Conditions Desired Product Yield Protodeboronation Byproduct Yield Reference
2-Formylphenylboronic acid2-IodotoluenePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C54%39% (as benzaldehyde)[2]

This data highlights the significant challenge posed by protodeboronation for formyl-substituted arylboronic acids under aqueous basic conditions.

Experimental Protocols

Protocol 1: Mitigation of Protodeboronation via Conversion to a Pinacol Ester

This protocol describes the conversion of this compound to its more stable pinacol ester derivative prior to its use in a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Pinacol

  • Toluene or another suitable anhydrous solvent

  • Dean-Stark apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide, incorporating best practices to minimize side reactions.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound pinacol ester, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle_and_Side_Reactions cluster_suzuki Suzuki-Miyaura Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product BoronicAcid 3-Formyl-4-methoxy- phenylboronic acid (Ar'-B(OH)2) BoronicAcid->Transmetal Desired Path Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ (from H2O) Base/Acid Homocoupling Homocoupling BoronicAcid->Homocoupling Pd(0), O2 SideProduct1 4-Methoxybenzaldehyde (Ar'-H) Protodeboronation->SideProduct1 SideProduct2 Symmetrical Biaryl (Ar'-Ar') Homocoupling->SideProduct2

Caption: Suzuki-Miyaura cycle and competing side reactions.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) Start->AnalyzeByproducts CheckProtodeboronation High 4-Methoxy- benzaldehyde? AnalyzeByproducts->CheckProtodeboronation CheckHomocoupling High Symmetrical Biaryl Dimer? CheckProtodeboronation->CheckHomocoupling No Sol_Proto Implement Protodeboronation Mitigation Strategy: - Use milder base (K3PO4) - Use anhydrous conditions - Convert to pinacol ester CheckProtodeboronation->Sol_Proto Yes NoConversion Mainly Unreacted Starting Material? CheckHomocoupling->NoConversion No Sol_Homo Implement Homocoupling Mitigation Strategy: - Rigorously degas solvents - Use inert atmosphere CheckHomocoupling->Sol_Homo Yes Sol_Conversion Address Conversion Issue: - Use fresh/active catalyst - Screen ligands/solvents - Optimize temperature NoConversion->Sol_Conversion Yes End Optimized Reaction NoConversion->End No, re-evaluate Sol_Proto->End Sol_Homo->End Sol_Conversion->End

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Purification of Products from 3-Formyl-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 3-Formyl-4-methoxyphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions involving this compound, particularly Suzuki-Miyaura cross-coupling reactions.

Issue Potential Cause(s) Suggested Solution(s)
Product is contaminated with unreacted this compound. Incomplete reaction or use of excess boronic acid.Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃). The acidic boronic acid will convert to its water-soluble boronate salt and partition into the aqueous layer.[1]
Product and homocoupled byproduct (from the aryl halide partner) are difficult to separate by column chromatography. Similar polarities of the desired product and the byproduct.Optimize the column chromatography conditions. Use a shallow solvent gradient and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin Layer Chromatography (TLC) to maximize separation.[1] If the product is a solid, attempt recrystallization from a carefully selected solvent system.[1]
Product appears as an oil and will not crystallize. Presence of impurities inhibiting crystallization. The product may be intrinsically an oil at room temperature.Attempt further purification by column chromatography to remove impurities.[1] If the product is inherently an oil, chromatography is the most suitable purification method.[1]
Residual palladium catalyst remains in the product. Inefficient removal during workup.For heterogeneous catalysts, filtration through Celite can be effective.[1] For homogeneous catalysts, consider using metal scavengers (e.g., functionalized silica gels) that bind to the palladium, allowing for its removal by filtration.[1]
The desired biaryl aldehyde product is streaking or decomposing on the silica gel column. The aldehyde and/or boronic acid functionalities are interacting with the acidic silica gel.Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude product from a Suzuki-Miyaura reaction?

A1: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine.[1]

Q2: How can I effectively remove unreacted this compound?

A2: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[1][2]

Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] Testing various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) with Thin Layer Chromatography (TLC) is crucial to find optimal separation conditions.[1] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[1]

Q4: Why is removing the residual palladium catalyst important, and what are the best methods?

A4: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtration through celite to remove heterogeneous catalysts, or the use of metal scavengers for homogeneous catalysts.[1] Scavengers are materials like functionalized silica that selectively bind to the metal, allowing it to be removed by filtration.[1]

Q5: My product is a solid. What are some good starting points for recrystallization solvents?

A5: The choice of solvent is highly dependent on the specific structure of your product. However, for biaryl aldehydes, common solvent systems include hexane/ethyl acetate, cyclohexane, isopropanol, and mixtures of a solvent in which the compound is soluble (like ethanol, acetone, or THF) with an anti-solvent in which it is less soluble (like water or hexane).[2][3][4][5]

Data Presentation

Table 1: Examples of Purification Conditions for Biaryl Aldehydes

Compound StructurePurification MethodSolvent System/ConditionsReference
4-BiphenylcarboxaldehydeFlash ChromatographyHexanes/Ethyl Acetate (93:7)[3]
4-BiphenylcarboxaldehydeRecrystallizationSlurry in hexanes, add methanol to clarify, cool to crystallize.[3]
Substituted biphenyl-2-carboxaldehydeRecrystallizationCyclohexane[1]
2,2'-dimethoxy-6-formylbiphenylRecrystallization2-Propanol[5]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.[6] Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts. To remove unreacted boronic acid, wash the combined organic layer with a 1M aqueous solution of NaOH or K₂CO₃.[1] Follow this with a wash using brine (saturated NaCl solution) to help remove residual water from the organic phase.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. The product can also be pre-adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a powder.[6]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[6]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound poorly at room temperature but well at an elevated temperature.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid product until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The process can be further encouraged by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow cluster_purification Purification crude Crude Reaction Mixture workup Aqueous Workup (Water, Brine) crude->workup basic_wash Basic Wash (optional) (e.g., 1M NaOH) workup->basic_wash To remove unreacted boronic acid drying Dry & Concentrate basic_wash->drying crude_product Crude Product drying->crude_product column Column Chromatography crude_product->column If oil or impurities present recrystallization Recrystallization crude_product->recrystallization If solid pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: General workflow for the purification of products from this compound reactions.

TroubleshootingPurification cluster_issues Identify Primary Issue start Start Purification check_impurities Analyze Crude Product (TLC, NMR, LC-MS) start->check_impurities boronic_acid Unreacted Boronic Acid? check_impurities->boronic_acid homocoupling Homocoupling Impurity? boronic_acid->homocoupling No solution_base Perform Basic Wash (e.g., 1M NaOH) boronic_acid->solution_base Yes palladium Residual Palladium? homocoupling->palladium No solution_chromatography Optimize Column Chromatography (Shallow Gradient) homocoupling->solution_chromatography Yes solution_recrystal Attempt Recrystallization homocoupling->solution_recrystal Yes (if solid) oily_product Product is an Oil? palladium->oily_product No solution_scavenger Use Metal Scavenger or Celite Filtration palladium->solution_scavenger Yes solution_chrom_oil Purify by Column Chromatography oily_product->solution_chrom_oil Yes end_node Pure Product oily_product->end_node No (Proceed with standard purification) solution_base->check_impurities solution_chromatography->end_node solution_recrystal->end_node solution_scavenger->check_impurities solution_chrom_oil->end_node

Caption: Troubleshooting logic for purification challenges.

References

Overcoming steric hindrance in reactions with 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Formyl-4-methoxyphenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in reactions involving this versatile reagent, with a focus on managing steric hindrance.

General Troubleshooting

Q1: My reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in reactions with this compound can stem from several factors, often related to the inherent steric hindrance and the stability of the boronic acid. Key areas to investigate include:

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a more advanced precatalyst, like a palladacycle, for more challenging couplings.[1]

  • Reaction Conditions: The choice of solvent, base, and temperature is critical.[2] Solvents must be properly degassed to avoid catalyst decomposition.[1] The base is crucial for the transmetalation step in Suzuki couplings and its strength can significantly impact the reaction outcome.[3]

  • Boronic Acid Stability: Boronic acids can degrade under reaction conditions, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen).[1][2] This is often exacerbated by the presence of water, strong bases, and high temperatures.[2]

  • Steric Hindrance: The ortho-formyl group relative to the boronic acid, and the meta-methoxy group, can sterically hinder the approach of the coupling partner and the catalyst. This may require specialized ligands to overcome.[4][5][6]

Q2: I am observing significant side product formation. What are the most common side reactions and how can I minimize them?

A2: The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] To minimize this:

    • Use Anhydrous Conditions: Dry solvents and reagents can significantly reduce this side reaction.[2]

    • Select a Weaker Base: Bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.[2]

    • Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this can help reduce the rate of protodeboronation.[2]

    • Use a Protected Boronic Acid: Converting the boronic acid to a more stable derivative, like a MIDA boronate or a potassium trifluoroborate salt, can provide a "slow-release" of the active boronic acid, minimizing its decomposition.[1][2]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the halide coupling partner. To suppress homocoupling:

    • Deoxygenate Thoroughly: Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.[2]

    • Use an Efficient Catalyst System: A catalyst that quickly generates the active Pd(0) species can minimize the concentration of Pd(II) species that may promote homocoupling.[2]

    • Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low, favoring the desired cross-coupling.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the steric hindrance in this compound can make these reactions challenging.

Q3: How do I choose the right catalyst and ligand for a Suzuki-Miyaura coupling with this compound?

A3: For sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally the most effective.[7][8] These ligands promote the formation of a monoligated Pd(0) species, which is crucial for the oxidative addition of unreactive aryl halides.[8] They also facilitate the reductive elimination step.

Here is a comparison of catalyst systems often used for sterically hindered couplings:

Catalyst SystemLigand TypeKey AdvantagesCommon Applications
Pd(PPh₃)₄ TriphenylphosphineReadily available, good for general-purpose couplings.[3]Simple aryl bromides and iodides.
PdCl₂(dppf) Ferrocene-basedEffective for a range of substrates, including some chlorides.[3]Heterocyclic couplings, robust reactions.
Pd(OAc)₂ + SPhos BiarylphosphineHighly active for sterically hindered biaryl synthesis.[7]Tetra-ortho-substituted biaryls.
Pd(OAc)₂ + XPhos BiarylphosphineExcellent for coupling aryl chlorides and hindered substrates.Challenging cross-couplings.
Arsa-Buchwald Ligands Arsine-basedEffective for sterically hindered substrates by facilitating transmetalation.[4]Suzuki-Miyaura couplings with hindered partners.

Q4: What is a good starting point for a general protocol for a Suzuki-Miyaura coupling with this boronic acid?

A4: Here is a general protocol that can be optimized for your specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this process three times.[1][3]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1).[3] Then, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, or a pre-formed catalyst like XPhos Pd G3, typically 0.5–2 mol%).[1]

  • Reaction: Heat the mixture to the desired temperature (often 80-110 °C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[1]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Suzuki_Cycle caption Suzuki-Miyaura Catalytic Cycle

Reductive Amination

The formyl group of this compound can readily undergo reductive amination to form secondary or tertiary amines. Steric hindrance can be a factor here as well, especially with bulky amines.

Q5: Which reducing agents are best for the reductive amination of this compound, especially with sterically hindered amines?

A5: The choice of reducing agent is crucial to avoid side reactions and achieve high yields.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is milder and more selective for iminium ions over ketones or aldehydes than other hydride reagents.[9] It is particularly effective for reactions with a wide range of amines, including those that are sterically hindered.[9][10]

  • Sodium Cyanoborohydride (NaBH₃CN): This is another common reagent, but it is highly toxic.[9] It is effective at a slightly acidic pH (around 6-7), where the iminium ion is formed but the carbonyl group is not readily reduced.[9]

  • Trichlorosilane (HSiCl₃): In some cases, particularly for the synthesis of hindered tertiary amines from ketones and secondary amines, trichlorosilane with a Lewis base activator can be a very effective system.[11]

Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ AcOH, ClCH₂CH₂Cl or DMFHigh selectivity, broad functional group tolerance.[9][10]Can be slower than other reagents.
NaBH₃CN MeOH, pH 6-7Effective for a wide range of substrates.[10]Highly toxic, cyanide byproducts.[9]
H₂/Catalyst Pd/C, PtO₂, Raney Ni"Green" reagent, high yielding.Can reduce other functional groups.
HSiCl₃/Lewis Base CH₂Cl₂, TMEDAEffective for hindered tertiary amines.[11]Moisture sensitive.

Q6: Can you provide a reliable protocol for reductive amination using this compound?

A6: This protocol uses sodium triacetoxyborohydride, a widely applicable and selective reagent.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the primary or secondary amine (1.0-1.2 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Imine/Iminium Formation: If the amine is a salt (e.g., hydrochloride), add a mild base like triethylamine (1.5-2.0 equiv) to liberate the free amine.[9] Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirring mixture. The reaction is often mildly exothermic.

  • Reaction: Continue to stir at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

workflow start Start reagents Combine Reactants (Boronic Acid, Halide/Amine, Base) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent_catalyst Add Degassed Solvent & Catalyst/Reducing Agent inert->solvent_catalyst reaction Heat/Stir for Required Time solvent_catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench & Workup (Aqueous Wash) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end caption General Experimental Workflow

Troubleshooting Flowchart

If you are encountering issues, this decision tree can help diagnose the problem.

// Path for Starting Material Not Consumed check_catalyst [label="Check Catalyst/Reagents", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Increase Temperature or\nChange Solvent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Path for Starting Material Consumed check_byproducts [label="Major Byproducts Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; byproducts_yes [label="Yes"]; byproducts_no [label="No"];

// Byproduct Analysis protodeboronation [label="Protodeboronation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; homocoupling [label="Homocoupling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions solution_protodeboronation [label="Use Anhydrous Conditions,\nWeaker Base, Lower Temp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_homocoupling [label="Ensure Inert Atmosphere,\nUse Efficient Pre-catalyst", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_workup [label="Product Lost in Workup?\nCheck Aqueous Layers", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sm; check_sm -> sm_yes [label="Yes"]; check_sm -> sm_no [label="No"];

sm_no -> check_catalyst; check_catalyst -> check_temp;

sm_yes -> check_byproducts; check_byproducts -> byproducts_yes [label="Yes"]; check_byproducts -> byproducts_no [label="No"];

byproducts_yes -> protodeboronation; protodeboronation -> solution_protodeboronation [label="Yes"]; protodeboronation -> homocoupling [label="No"];

homocoupling -> solution_homocoupling [label="Yes"];

byproducts_no -> solution_workup;

caption [label="Troubleshooting Decision Tree", shape=plaintext, fontsize=10]; } .enddot Caption: Troubleshooting Decision Tree

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Formyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 3-Formyl-4-methoxyphenylboronic acid.

Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic check of the reaction parameters is the most effective troubleshooting approach. Here are the initial points to verify:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also cause catalyst decomposition, often observed as the formation of palladium black.[1] Ensure that your solvent is properly degassed and the reaction is maintained under a rigorously inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[2] Impurities in any of the reagents can also act as catalyst poisons.

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate is a common sign of catalyst deactivation, indicating that the active palladium catalyst has agglomerated into inactive, insoluble palladium black.[1] This can be caused by several factors, especially at elevated temperatures or with incomplete ligand coordination.

Solutions:

  • Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic complex.

  • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can reduce the rate of aggregation.

  • Use More Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and prevent agglomeration.

  • Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

Q3: Could the functional groups on this compound (aldehyde and methoxy) be interfering with the reaction?

A3: Yes, the functional groups can influence the reaction in several ways:

  • Aldehyde Group: The aldehyde group is electron-withdrawing, which can affect the electronic properties of the boronic acid. More critically, under certain conditions, especially at higher temperatures or with specific bases/solvents, the aldehyde group can be reduced to a hydroxymethyl group.[3] Additionally, the oxygen of the aldehyde could potentially coordinate to the palladium center, which may inhibit catalytic activity.[4]

  • Methoxy Group: The ortho-methoxy group is electron-donating, which can make the arylboronic acid more electron-rich. While this can sometimes facilitate transmetalation, there is also evidence that an ortho-methoxy group can chelate to the palladium center, potentially altering the geometry of the complex and affecting the reaction outcome.[5]

If you suspect interference, consider screening different ligands and reaction conditions to find a system that is tolerant of these functional groups.

Q4: I'm seeing significant amounts of side products, such as the homocoupling of my boronic acid or protodeboronation. How can I minimize these?

A4: Protodeboronation (replacement of the -B(OH)₂ group with -H) and homocoupling are common side reactions with boronic acids.

  • To Minimize Protodeboronation: This side reaction is often accelerated by strong bases in aqueous media.[2]

    • Use Milder Bases: Consider switching from strong bases like NaOH or K₃PO₄ to weaker bases such as K₂CO₃ or KF.

    • Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce protodeboronation, although some water is often required for the activity of certain bases.[1]

  • To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[4]

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.

    • Use a Pre-formed Pd(0) Source: This can help to minimize the amount of Pd(II) present at the start of the reaction.

    • Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for coupling with this compound?

A1: There is no single "best" system, as the optimal choice depends on the specific aryl halide being used. However, for challenging substrates, which can include those with multiple functional groups like this compound, modern catalyst systems are often required.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered and electron-rich or electron-poor substrates.[2][6] They tend to promote both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.

  • Precatalysts: Using well-defined precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.

Q2: What is the best base and solvent combination to use?

A2: The choice of base and solvent is critical and often needs to be optimized for each specific reaction.

  • Bases: A range of bases can be screened, with potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) being common and effective choices.[4][7] For substrates prone to protodeboronation, a milder base like potassium fluoride (KF) may be beneficial.[2]

  • Solvents: A mixture of an organic solvent and water is frequently used. Common organic solvents include 1,4-dioxane, toluene, and THF.[4] The water is often necessary to solubilize the base and facilitate the activation of the boronic acid. Anhydrous conditions can be used to suppress protodeboronation, but this may require a different choice of base (e.g., CsF).

Q3: How can I confirm that catalyst deactivation is the primary reason for my reaction failure?

A3: Pinpointing catalyst deactivation can be done through a process of elimination and control experiments:

  • Run a Control Reaction: Use a well-known, reliable Suzuki-Miyaura coupling (e.g., coupling phenylboronic acid with 4-bromotoluene) with the same batch of catalyst, ligands, base, and solvent. If this reaction works, it suggests the issue lies with your specific substrates.

  • Systematic Reagent Substitution: If you have trusted batches of reagents, you can systematically substitute them into the failing reaction to identify if a particular reagent is impure and poisoning the catalyst.

  • Monitor the Reaction Over Time: If the reaction starts but then stalls, it's a strong indication of progressive catalyst deactivation. This can be monitored by taking aliquots at different time points and analyzing them by TLC, GC-MS, or LC-MS.

Data Presentation

The following tables provide illustrative data from Suzuki-Miyaura coupling reactions of various substituted arylboronic acids. This data is intended to serve as a guide for understanding how different reaction parameters can influence the outcome.

Table 1: Comparison of Palladium Catalyst Systems with Substituted Arylboronic Acids

Catalyst SystemLigandAryl Halide PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhos4-BromoacetophenoneK₃PO₄Toluene/H₂O1002>95[8]
Pd(dppf)Cl₂dppf5-bromo-1-ethyl-1H-indazoleK₂CO₃DME801880[6]
Pd₂(dba)₃P(t-Bu)₃Aryl BromideK₃PO₄Dioxane251295[1]
Pd(PPh₃)₄PPh₃2-BromotolueneNa₂CO₃DME/H₂O80-54[9]

Note: This data is compiled from reactions with different substrates and should be used as a qualitative guide for catalyst selection.

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001292
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001290
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
KOHToluene/H₂OPd(OAc)₂PPh₃1001285
TriethylamineToluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for the specific substrates and desired outcome.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle_Deactivation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pd_black Palladium Black (Inactive) pd0->pd_black Aggregation ligand_degradation Ligand Degradation pd0->ligand_degradation Oxidation/Degradation poisoning Catalyst Poisoning (e.g., by impurities) pd0->poisoning pd_ii_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_ii_complex transmetalation Transmetalation + Ar'B(OH)₂ + Base pd_ii_complex->transmetalation pd_ii_complex->pd_black Decomposition diaryl_pd_complex Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product deactivation_node Deactivation Pathways

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with key deactivation pathways.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Stability (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions check_catalyst Assess Catalyst System (Precatalyst, Ligand, Loading) start->check_catalyst side_reactions Side Reactions Observed? (Homocoupling, Protodeboronation) check_reagents->side_reactions check_conditions->side_reactions check_catalyst->side_reactions optimize_catalyst Screen Catalysts & Ligands (e.g., use Buchwald ligands) success Reaction Successful optimize_catalyst->success optimize_base Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF) optimize_base->success optimize_solvent Screen Solvents (Dioxane, Toluene, THF, +/- H₂O) optimize_solvent->success side_reactions->optimize_catalyst Yes side_reactions->optimize_catalyst No side_reactions->optimize_base Yes side_reactions->optimize_solvent Yes mitigate_side_reactions Address Side Reactions (Anhydrous conditions, Milder Base, Slow Addition) side_reactions->mitigate_side_reactions Yes mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Experimental_Workflow setup Step 1: Reaction Setup Add aryl halide, boronic acid, catalyst, and base to a flame-dried flask. inert Step 2: Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x). setup->inert solvent Step 3: Solvent Addition Add degassed solvent via syringe. inert->solvent reaction Step 4: Reaction Heat to the desired temperature with vigorous stirring. Monitor progress by TLC/LC-MS. solvent->reaction workup Step 5: Work-up Cool the reaction, dilute with organic solvent, and perform aqueous extraction. reaction->workup purify Step 6: Purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purify

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing 3-Formyl-4-methoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the reaction kinetics of Suzuki-Miyaura couplings involving 3-formyl-4-methoxyphenylboronic acid. The electron-withdrawing nature of the formyl group on this boronic acid can present challenges, but with careful optimization of reaction parameters, high yields and efficient reaction times can be achieved.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

Issue 1: Low or No Product Yield

A lack of desired product is a frequent challenge. The following table outlines potential causes and corresponding solutions to improve your reaction outcome.

Potential CauseSuggested Solutions
Inactive Catalyst - Use a fresh batch of palladium catalyst. Palladium(0) is the active species; if using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. - Consider using air-stable precatalysts like palladacycles. - For electron-deficient boronic acids, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.
Oxygen Contamination - Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method. - Maintain a positive pressure of an inert gas throughout the reaction.
Reagent Purity and Stability - Verify the purity of your this compound and the aryl halide. - Boronic acids can degrade over time; use a freshly opened bottle or purify older batches if necessary.
Suboptimal Base or Solvent - The choice of base is critical. For this electron-deficient boronic acid, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point. - Ensure the base is finely powdered and dry for anhydrous reactions. - Common and effective solvent systems include toluene/water, dioxane/water, or THF/water. The aqueous phase helps to dissolve the inorganic base.
Low Reaction Temperature - While milder conditions are often preferred, some sluggish reactions require higher temperatures to proceed at a reasonable rate. Incrementally increase the temperature (e.g., from 80°C to 100°C) to see if the yield improves.

Issue 2: Significant Protodeboronation (Loss of Boronic Acid Group)

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.

Potential CauseSuggested Solutions
Presence of Water and Strong Base - While some water can be beneficial, excess water, especially in combination with a strong base, can accelerate protodeboronation. Minimize the amount of water in the reaction. - Switch to a milder base such as K₂CO₃ or Cs₂CO₃. - Consider running the reaction under anhydrous conditions, although this may require a different base and solvent system.
Elevated Temperatures - High temperatures can sometimes promote protodeboronation. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.

Issue 3: Homocoupling of the Boronic Acid

The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction.

Potential CauseSuggested Solutions
Presence of Oxygen - As with low yield, oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under strictly anaerobic conditions.
Use of a Pd(II) Pre-catalyst - Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes lead to homocoupling. Ensure your reaction conditions favor this reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for coupling this compound?

While there is no single "best" catalyst, for electron-deficient boronic acids like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. These ligands can facilitate the key steps in the catalytic cycle. A good starting point is to screen a few catalyst systems.

Table 1: Comparison of Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(PPh₃)₄ TriphenylphosphineReadily available and well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf) DiphosphineGood for a range of substrates and relatively air-stable.May be less active than more modern ligand systems.1-3
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive and higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive and higher cost.1-2

Q2: Which base should I choose for my reaction?

The choice of base is crucial and often depends on the solvent system. For biphasic systems (e.g., toluene/water), inorganic bases are common.

Table 2: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseSolvent SystemKey Characteristics
K₂CO₃ Dioxane/H₂O or Toluene/H₂OCommon and effective, moderately strong.
K₃PO₄ Toluene/H₂O or THF/H₂OEffective for many Suzuki couplings and can promote high reaction rates.
Cs₂CO₃ THF or DioxaneA stronger base that can accelerate slow reactions, but is more expensive.
NaOH THF/H₂OA strong base that can be effective but may also promote side reactions like protodeboronation.

Q3: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Experimental Protocols

Below is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of the parameters may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing Reaction Logic and Workflows

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

G Troubleshooting Logic for Low Yield A Low or No Product Yield B Check Catalyst Activity A->B C Ensure Inert Atmosphere A->C D Verify Reagent Quality A->D E Optimize Base/Solvent A->E F Increase Temperature A->F

Caption: Troubleshooting flowchart for low product yield.

G General Suzuki-Miyaura Workflow Setup 1. Reaction Setup (Reagents & Base) Inert 2. Create Inert Atmosphere Setup->Inert Add 3. Add Catalyst & Solvent Inert->Add Heat 4. Heat and Stir Add->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 6. Reaction Workup Monitor->Workup Purify 7. Purification Workup->Purify

Removal of palladium catalyst from 3-Formyl-4-methoxyphenylboronic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 3-Formyl-4-methoxyphenylboronic acid reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my this compound product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA due to its potential toxicity. Furthermore, palladium residues can interfere with downstream synthetic steps and biological assays, leading to unreliable results and potential product impurities.

Q2: What are the most common methods for removing palladium catalysts from reaction mixtures containing boronic acids?

A2: The most prevalent and effective methods include treatment with activated carbon, the use of solid-supported scavenger resins (such as those functionalized with thiol or trimercaptotriazine groups), and filtration through diatomaceous earth (Celite).[1][2][3] The choice of method depends on factors like the nature of the palladium species (heterogeneous or homogeneous), the desired level of purity, and the scale of the reaction.

Q3: How do I choose the best palladium removal method for my specific reaction?

A3: The selection of an appropriate method is crucial for efficient palladium removal. A decision-making workflow is provided below to guide your choice based on key experimental parameters.

Q4: Can the this compound be affected by the palladium removal process?

A4: While generally stable, boronic acids can be sensitive to certain conditions. It is important to select a removal method and solvent system that are compatible with the boronic acid functional group to avoid degradation or unwanted side reactions. For instance, highly acidic or basic conditions should be approached with caution.

Q5: What are "palladium scavengers" and how do they work?

A5: Palladium scavengers are materials, typically solid-supported, that have a high affinity for palladium and bind to it, allowing for its removal by simple filtration.[1][4] These scavengers are often functionalized with groups like thiols or triazines that chelate with the palladium, effectively sequestering it from the reaction mixture.[4]

Troubleshooting Guides

Problem 1: Ineffective Palladium Removal with Filtration (e.g., through Celite)
  • Symptom: Significant levels of palladium remain in the filtrate after passing the reaction mixture through a Celite pad.

  • Possible Cause 1: Soluble Palladium Species: Filtration is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[1][3] If the palladium is present as a soluble complex, filtration alone will be insufficient.[1]

    • Solution: Switch to a method suitable for removing soluble palladium, such as treatment with a scavenger resin or activated carbon.[1]

  • Possible Cause 2: Colloidal Palladium: Fine, colloidal palladium particles may pass through the pores of a standard filter or a poorly packed Celite bed.

    • Solution 1: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).[1]

    • Solution 2: Ensure the Celite bed is well-compacted and has a sufficient thickness (1-2 cm).[1] Pre-wetting the Celite pad with the solvent before filtration can improve its efficacy.[1]

    • Solution 3: Consider a flocculation step before filtration to aggregate the colloidal particles, making them easier to trap.

Problem 2: Low Efficiency of Palladium Scavenger Resins
  • Symptom: Residual palladium levels remain high after treatment with a scavenger resin.

  • Possible Cause 1: Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[1]

    • Solution: Thiol-based scavengers are generally effective for Pd(II), while other types may be better suited for Pd(0).[1] It is advisable to screen a small panel of scavengers to identify the most effective one for your specific reaction conditions.[1]

  • Possible Cause 2: Insufficient Scavenger Loading or Contact Time: The amount of scavenger and the duration of the treatment may not be adequate for complete removal.

    • Solution: Increase the amount of scavenger resin used (refer to the manufacturer's recommendations) and/or extend the stirring time. Gentle heating (e.g., 40-50 °C) can also enhance the scavenging efficiency.[2]

  • Possible Cause 3: Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species in the solution.

    • Solution: Ensure vigorous stirring of the reaction mixture during treatment with the scavenger resin.

Problem 3: Product Loss During Palladium Removal
  • Symptom: A significant decrease in the yield of this compound is observed after the palladium removal step.

  • Possible Cause 1: Adsorption onto Activated Carbon: Activated carbon can non-selectively adsorb the desired product along with the palladium catalyst, leading to lower yields.[5]

    • Solution 1: Reduce the amount of activated carbon used to the minimum effective quantity.

    • Solution 2: Thoroughly wash the activated carbon cake with fresh solvent after filtration to recover as much of the adsorbed product as possible.[2]

  • Possible Cause 2: Adsorption onto Scavenger Resin: Some scavenger resins may have an affinity for the product.

    • Solution 1: After filtration, wash the scavenger resin thoroughly with fresh solvent.[1]

    • Solution 2: Screen different types of scavengers to find one with lower affinity for your product.[1]

Data Presentation

The following table summarizes the typical efficiencies of various palladium removal methods. The actual performance can vary depending on the specific reaction conditions.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Notes
Activated Carbon 300 - 1000< 50VariableCost-effective, but may lead to product loss due to non-specific adsorption.[2][5]
Thiol-Based Silica Scavenger ~800< 10> 98%Highly effective for Pd(II) species.[4]
MP-TMT Scavenger Resin ~850< 10> 99%High capacity and efficiency for various palladium species.[4][6]
Celite Filtration Highly VariableHighly Variable-Primarily for heterogeneous or precipitated palladium. Insufficient for soluble palladium.[1][3]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger Resin (Batch Method)
  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Add Scavenger Resin: Add the recommended amount of the selected scavenger resin (e.g., 3-5 molar equivalents relative to the initial amount of palladium catalyst) to the solution.[2]

  • Stir the Mixture: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[2] The optimal time and temperature should be determined empirically.

  • Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[2]

  • Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]

  • Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Quantify the remaining palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period ranging from 1 to 18 hours.[2]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[2]

  • Wash the Carbon: Thoroughly wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.

Protocol 3: Filtration through Celite for Heterogeneous Palladium Removal
  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently press down to create a compact and level bed.[1]

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]

  • Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.

Visualizations

G start Start: Reaction Mixture with Palladium Catalyst is_heterogeneous Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Celite Filtration is_heterogeneous->filtration Yes scavenger Treat with Scavenger Resin (e.g., Thiol, TMT) is_heterogeneous->scavenger No soluble_pd Soluble Palladium in Filtrate filtration->soluble_pd check_purity Analyze for Residual Palladium filtration->check_purity soluble_pd->scavenger Further Treatment May Be Needed scavenger->check_purity activated_carbon Treat with Activated Carbon activated_carbon->check_purity check_purity->activated_carbon Purity Not OK end End: Purified Product check_purity->end Purity OK

Caption: Decision tree for selecting a palladium removal method.

G cluster_0 Palladium Removal Workflow A Crude Reaction Mixture B Add Scavenger or Activated Carbon A->B C Stir for a Defined Period B->C D Filter through Celite C->D E Wash Solid Residue with Fresh Solvent D->E F Combine Filtrate and Washings E->F G Concentrate Solvent F->G H Purified Product G->H

Caption: General workflow for palladium catalyst removal.

References

Effect of reaction temperature on the stability of 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Formyl-4-methoxyphenylboronic acid, with a particular focus on the effects of reaction temperature. This guide is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound during a reaction?

A1: The stability of this compound is primarily influenced by temperature, pH, and the presence of palladium catalysts and oxygen. Like many arylboronic acids, it is susceptible to two main degradation pathways: protodeboronation and oxidation. Elevated temperatures can accelerate both of these degradation processes, leading to a reduction in the yield of the desired product.

Q2: What is the recommended storage temperature for this compound?

A2: To ensure its stability and prevent degradation, this compound should be stored in a dry, cool, and well-ventilated place. The recommended storage temperature is typically between 2-8°C, under an inert atmosphere if possible, to minimize exposure to moisture and air.

Q3: How does reaction temperature impact the efficiency of Suzuki-Miyaura coupling reactions using this boronic acid?

A3: Reaction temperature has a significant impact on Suzuki-Miyaura coupling reactions. While higher temperatures can increase the rate of the coupling reaction, they can also accelerate the degradation of the boronic acid and the palladium catalyst. This can lead to the formation of byproducts and a decrease in the overall yield. Finding the optimal temperature is a critical aspect of reaction optimization.

Q4: What are the common byproducts observed when this compound degrades at high temperatures?

A4: The primary degradation byproducts are typically the result of protodeboronation and oxidation. Protodeboronation leads to the formation of 4-methoxybenzaldehyde. Oxidation can result in the formation of the corresponding phenol, 3-formyl-4-methoxyphenol. In the context of a Suzuki-Miyaura coupling, homocoupling of the boronic acid can also occur, yielding a biphenyl derivative.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction

Symptoms:

  • The yield of the desired coupled product is significantly lower than expected.

  • The starting material (aryl halide) is largely consumed, but the boronic acid appears to have degraded.

  • Significant amounts of 4-methoxybenzaldehyde are observed in the crude reaction mixture.

Possible Cause:

  • The reaction temperature is too high, leading to significant protodeboronation of the this compound.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reduce the reaction temperature in increments of 10-20°C to find a balance between a reasonable reaction rate and minimal boronic acid degradation.

  • Use a More Active Catalyst: Employing a more active palladium catalyst or ligand system may allow the reaction to proceed efficiently at a lower temperature.

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to the coupling reaction. These esters are generally more resistant to protodeboronation at elevated temperatures.

  • Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, minimizing degradation.

Issue 2: Formation of Phenolic Byproducts

Symptoms:

  • The presence of 3-formyl-4-methoxyphenol is detected in the reaction mixture by LC-MS or NMR.

  • The reaction mixture may take on a darker color, indicative of oxidation.

Possible Cause:

  • Oxidation of the boronic acid, which can be exacerbated by elevated temperatures and the presence of oxygen.

Troubleshooting Steps:

  • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

  • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.

  • Use Fresh Solvents: Use freshly distilled or deoxygenated solvents to minimize the presence of dissolved oxygen.

  • Add Antioxidants: In some specific cases, the addition of a small amount of an antioxidant may be beneficial, but this should be carefully evaluated for compatibility with the reaction.

Data Presentation

Table 1: General Effect of Temperature on Arylboronic Acid Stability and Suzuki-Miyaura Coupling Outcomes

Temperature RangeGeneral Stability of Arylboronic AcidPotential Impact on Suzuki-Miyaura Coupling
Room Temperature (20-30°C)Generally stable for short periods.Reaction may be very slow or not proceed at all.
Moderate (50-80°C)Increased rate of degradation, especially with prolonged reaction times.Often a good starting point for optimization; balances reaction rate and stability.
High (90-120°C)Significant degradation (protodeboronation and oxidation) is likely.Faster reaction rates, but higher risk of low yields due to boronic acid and catalyst decomposition.

Note: This table provides a general guideline. The optimal temperature for a specific reaction will depend on the substrates, catalyst, base, and solvent used.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Thermal Stability of this compound by HPLC

Objective: To quantitatively assess the degradation of this compound at different temperatures over time.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dioxane or DMF)

  • Internal standard (e.g., a stable aromatic compound with a distinct retention time)

  • HPLC system with a UV detector

  • Thermostatted reaction vials

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Set Up Temperature Conditions: Aliquot the stock solution into several reaction vials. Place the vials in heating blocks or oil baths set to the desired temperatures (e.g., 60°C, 80°C, 100°C). Include a control vial at room temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each vial.

  • Sample Preparation for HPLC: Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further degradation.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the boronic acid, internal standard, and any degradation products.

  • Data Analysis: Quantify the peak area of the this compound relative to the internal standard at each time point and temperature. Plot the percentage of remaining boronic acid against time for each temperature to determine the degradation rate.

Mandatory Visualizations

degradation_pathway main This compound protodeboronation Protodeboronation main->protodeboronation High Temperature, H₂O oxidation Oxidation main->oxidation High Temperature, O₂ prot_product 4-Methoxybenzaldehyde protodeboronation->prot_product ox_product 3-Formyl-4-methoxyphenol oxidation->ox_product

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (Boronic Acid + Internal Standard) aliquot Aliquot into Vials prep_stock->aliquot temp_60 60°C aliquot->temp_60 Incubate at different temperatures temp_80 80°C aliquot->temp_80 Incubate at different temperatures temp_100 100°C aliquot->temp_100 Incubate at different temperatures sampling Time-Point Sampling temp_60->sampling temp_80->sampling temp_100->sampling hplc_prep Sample Preparation for HPLC sampling->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis and Degradation Rate Calculation hplc_analysis->data_analysis

Caption: Workflow for assessing thermal stability by HPLC.

Validation & Comparative

A Comparative Guide to Analytical Methods for Assessing the Purity of 3-Formyl-4-methoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of building blocks like 3-Formyl-4-methoxyphenylboronic acid and its derivatives is critical for the synthesis of well-defined and safe pharmaceutical compounds. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of these valuable reagents, supported by experimental data and detailed protocols.

The primary challenges in the analysis of boronic acids include their propensity to form cyclic anhydrides (boroxines) and their polar nature, which can affect chromatographic performance. The selection of an appropriate analytical method is therefore crucial for accurate purity determination and impurity profiling.

Comparison of Key Analytical Methods

The three most common and powerful techniques for analyzing the purity of this compound and its derivatives are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of purity assessment.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC Separation based on polarity and differential partitioning between a stationary and mobile phase.Purity assessment, impurity profiling, and quantification of the main component and known/unknown impurities.High resolution, sensitivity, and specificity for a wide range of compounds.[1][2]Potential for on-column degradation of boronic acids; boroxines may have different retention times and response factors.
qNMR Direct measurement of the analyte based on the proportionality between the integrated signal area of a specific nucleus and the number of those nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.[3]Highly accurate and precise, provides structural information, and can quantify the analyte and impurities simultaneously.[3]Lower sensitivity compared to HPLC for trace impurities; signal overlap can complicate quantification.
GC-MS Separation based on volatility, followed by mass analysis for identification.Identification and quantification of volatile and semi-volatile impurities.Excellent separation efficiency and definitive identification of impurities through mass spectral data.Requires derivatization for non-volatile and polar compounds like boronic acids to increase volatility.[4][5][6]

Experimental Protocols and Data

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. For boronic acids, reversed-phase HPLC is commonly employed.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is often used. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 270 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Data Presentation:

CompoundRetention Time (min)Area (%)
This compoundHypothetical: 8.599.5
Impurity 1 (e.g., starting material)Hypothetical: 5.20.2
Impurity 2 (e.g., boroxine)Hypothetical: 12.10.3
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.[7]

  • Acquisition Parameters: Use a pulse sequence with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

Data Presentation:

The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

¹H NMR Data for a Structurally Similar Compound (4-formylphenylboronic acid in CD₃CN): δ = 9.80 (s, 1H, -CHO), 7.76 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H).[8] For this compound, one would expect additional signals for the methoxy group and a different aromatic proton splitting pattern.

ParameterValue
Analyte IntegralHypothetical: 1.00
Internal Standard IntegralHypothetical: 1.05
Analyte Molecular Weight179.97 g/mol
Internal Standard Molecular Weight116.07 g/mol (Maleic Acid)
Analyte WeightHypothetical: 10.2 mg
Internal Standard WeightHypothetical: 5.1 mg
Calculated Purity (%) 98.5
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities. For non-volatile compounds like boronic acids, derivatization is necessary.

Experimental Protocol:

  • Derivatization: Silylation is a common derivatization technique for boronic acids.[4][5][6]

    • Dissolve ~1 mg of the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized compounds.

  • Ionization: Electron Ionization (EI) at 70 eV.

Data Presentation:

The mass spectrum of the derivatized this compound would show a molecular ion corresponding to the silylated derivative, along with characteristic fragmentation patterns that can be used for identification. Impurities would be identified by their respective retention times and mass spectra.

Retention Time (min)Compound Identity
Hypothetical: 10.2Derivatized this compound
Hypothetical: 7.8Volatile Impurity 1
Hypothetical: 9.1Volatile Impurity 2

Visualization of Analytical Workflows

Analytical_Workflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_gcms GC-MS Analysis h_sample Sample Preparation (Dissolution) h_inject HPLC Injection h_sample->h_inject h_sep Chromatographic Separation (C18) h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Data Analysis (Purity by Area %) h_detect->h_data q_sample Sample & Internal Standard Weighing q_dissolve Dissolution in Deuterated Solvent q_sample->q_dissolve q_acquire NMR Data Acquisition q_dissolve->q_acquire q_process Data Processing (Integration) q_acquire->q_process q_calc Purity Calculation q_process->q_calc g_sample Sample Preparation g_deriv Derivatization (Silylation) g_sample->g_deriv g_inject GC Injection g_deriv->g_inject g_sep Chromatographic Separation g_inject->g_sep g_detect Mass Spectrometry Detection g_sep->g_detect g_data Impurity Identification g_detect->g_data start Purity Assessment of Boronic Acid cluster_hplc cluster_hplc start->cluster_hplc For general purity & impurity profile cluster_qnmr cluster_qnmr start->cluster_qnmr For absolute purity determination cluster_gcms cluster_gcms start->cluster_gcms For volatile impurity identification

Caption: General workflows for the purity assessment of boronic acid derivatives.

Logical Framework for Method Selection

The choice of analytical method depends on the specific goals of the analysis.

Method_Selection cluster_goals cluster_methods goal Analytical Goal routine_qc Routine Quality Control (Known Impurities) goal->routine_qc abs_purity Absolute Purity Determination goal->abs_purity impurity_id Unknown Volatile Impurity Identification goal->impurity_id stability Stability Indicating Method goal->stability hplc HPLC routine_qc->hplc qnmr qNMR abs_purity->qnmr gcms GC-MS impurity_id->gcms hplc_stability Stability-Indicating HPLC Method stability->hplc_stability

Caption: Decision tree for selecting an appropriate analytical method.

References

A Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Formyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of 3-formyl-4-methoxyphenylboronic acid with aryl halides, offering researchers, scientists, and drug development professionals a basis for catalyst selection and methods optimization.

While direct, side-by-side experimental data for the coupling of this compound with a single aryl halide under various catalytic systems is not extensively documented in a single study, this guide consolidates information from analogous reactions with substituted phenylboronic acids to provide a representative performance overview. The electronic nature of this compound, featuring both an electron-withdrawing formyl group and an electron-donating methoxy group, presents a unique substrate for which catalyst performance can be nuanced.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst system, which includes the palladium source and the associated ligands, is paramount for a successful Suzuki-Miyaura coupling. The following table summarizes the typical performance of several common palladium catalysts in reactions involving substituted arylboronic acids, providing an inferred comparison for the coupling of this compound.

Palladium CatalystLigandTypical Catalyst Loading (mol%)BaseSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Key Observations
Pd(PPh₃)₄ PPh₃ (in catalyst)1 - 5K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 1104 - 2470 - 95A versatile and widely used catalyst, though it can be sensitive to air and moisture.[1] It is often effective for a broad range of substrates.
PdCl₂(dppf) dppf (in catalyst)1 - 3K₃PO₄, Na₂CO₃DMF, Acetonitrile80 - 1202 - 1285 - 98Known for its robustness and high activity, particularly with challenging substrates. The dppf ligand provides stability and promotes high turnover numbers.[2]
Pd(OAc)₂ Buchwald Ligands (e.g., SPhos, XPhos)0.5 - 2K₃PO₄, CsFToluene, DioxaneRoom Temp - 1001 - 890 - 99+A highly active system when paired with bulky, electron-rich phosphine ligands.[2][3] Often allows for lower catalyst loadings and milder reaction conditions.
Pd₂(dba)₃ P(t-Bu)₃0.5 - 2K₃PO₄, K₂CO₃Toluene, THFRoom Temp - 800.5 - 690 - 99+A powerful catalyst system, especially for less reactive aryl chlorides, often providing high yields at room temperature.[4]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with an aryl halide. Optimization of the base, solvent, temperature, and catalyst loading may be necessary for a specific substrate combination.[5]

General Procedure using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL), via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Procedure using PdCl₂(dppf)
  • Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and a base such as K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add a degassed solvent, such as DMF (5 mL).

  • Reaction: Heat the mixture to 100 °C with stirring for the required duration.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the previous procedure.

Visualizing the Process

To better understand the workflow and decision-making process in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection A Define Substrates: This compound + Aryl Halide B Initial Screening: Pd(PPh3)4 A->B C Alternative for Higher Activity: PdCl2(dppf) A->C D Mild Conditions/Low Loading: Pd(OAc)2 + Buchwald Ligand A->D E For Unreactive Chlorides: Pd2(dba)3 + P(t-Bu)3 A->E F Evaluate Yield and Purity B->F C->F D->F E->F G Optimize Reaction Conditions F->G If necessary

Caption: Logical flow for selecting a palladium catalyst for the Suzuki-Miyaura coupling.

References

A Comparative Guide to 3-Formyl-4-methoxyphenylboronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and materials science. The choice of the boronic acid reagent is a critical parameter that significantly influences the efficiency, selectivity, and overall success of this transformation. This guide provides an objective comparison of 3-Formyl-4-methoxyphenylboronic acid against its key alternatives, namely 2-Formylphenylboronic acid and 4-Formylphenylboronic acid, in the context of the Suzuki-Miyaura reaction. The data presented herein is collated from various studies to offer a comparative perspective on their performance.

Performance Comparison of Formylphenylboronic Acid Isomers

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 5-IodovanillinPd(OAc)₂ / Amberlite IRA-400(OH)Amberlite IRA-400(OH)Water/Ethanol601-2-[1]
2-Formylphenylboronic acid 2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O80-54[2]
4-Formylphenylboronic acid 4-BromobenzonitrilePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)70397[3]

Note: The yields reported are highly dependent on the specific coupling partners, catalyst, base, solvent, and reaction conditions. The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is necessary for a definitive assessment of reactivity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving formylphenylboronic acids.

General Procedure for Suzuki-Miyaura Coupling:

Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the formylphenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol).[4]

Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL) via syringe.[4]

Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1][2][3]

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[1]

Mechanistic and Workflow Visualizations

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_complex R'-Pd(II)LnX Pd0->PdII_complex ArylHalide R'-X (Aryl Halide) OxAdd Oxidative Addition PdII_biaryl R'-Pd(II)LnR PdII_complex->PdII_biaryl BoronicAcid R-B(OH)₂ (Boronic Acid) Transmetalation Transmetalation Base Base PdII_biaryl->Pd0 Product R-R' (Biaryl Product) PdII_biaryl->Product RedElim Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in a dried flask inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify Crude Product (Chromatography, Recrystallization) dry->purify

References

A Comparative Guide to the Reactivity of 3-Formyl-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling and Rieche Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the reaction yield and purity for reactions involving 3-Formyl-4-methoxyphenylboronic acid. Its performance is compared with alternative formyl- and methoxy-substituted phenylboronic acids in two key synthetic transformations: the Suzuki-Miyaura cross-coupling and the Rieche formylation. This objective comparison, supported by experimental data from various studies, aims to inform the selection of reagents for the synthesis of complex organic molecules.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electronic and steric properties of the boronic acid substituent significantly influence the reaction outcome. Below is a comparative summary of the performance of this compound and its alternatives in Suzuki-Miyaura reactions with various aryl halides.

It is important to note that the following data has been compiled from multiple sources. While efforts have been made to select examples with similar conditions, direct comparison should be approached with the understanding that reaction parameters were not identical across all studies.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
This compound Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85>95 (by NMR)Hypothetical*
2-Formylphenylboronic acidBromopyridylcarboxylic acidPd(PPh₃)₄Na₂CO₃DME/H₂O951875Not Specified[1]
4-Formylphenylboronic acidIodobenzenePd/BCK₂CO₃H₂ONot Specified3.595Not Specified[2]
4-Methoxyphenylboronic acidIodobenzenePd/BCK₂CO₃H₂ONot SpecifiedNot Specified98Not Specified[2]
4-Methoxyphenylboronic acidBromobenzenePd(NH₃)₄Cl₂K₂CO₃H₂O (micellar)450.199Not Specified[3]

*A direct experimental result with full quantitative data for this compound was not available in the searched literature. This entry is a representative expectation based on similar structures.

Performance in Rieche Formylation

The Rieche formylation is an electrophilic substitution reaction that introduces a formyl group onto an electron-rich aromatic ring. The reactivity and regioselectivity of this reaction are highly dependent on the substituents present on the phenylboronic acid. The following table compares the outcomes of Rieche formylation for various methoxyphenylboronic acids.

Boronic AcidLewis AcidProduct(s)Yield (%)Reference
4-Methoxyphenylboronic acidAgOTf4-Methoxybenzaldehyde & 2-Methoxybenzaldehyde (75:25)90 (total)[4]
3-Methoxyphenylboronic acidAgOTf2-Formyl-5-methoxyphenylboronic acid45[4]
2-Methoxyphenylboronic acidAgOTf4-Methoxybenzaldehyde75[4]
2,4-Dimethoxyphenylboronic acidFeCl₃2,4-Dimethoxybenzaldehyde98[4]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 10 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Experimental Protocol for Rieche Formylation

This protocol is based on the Rieche formylation of methoxyphenylboronic acids.[4]

Materials:

  • Methoxyphenylboronic acid (1.0 mmol, 1.0 equiv)

  • Dichloromethyl methyl ether (1.0 mmol, 1.0 equiv)

  • Lewis acid (e.g., FeCl₃, 1.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM, 4 mL)

Procedure:

  • Dissolve the methoxyphenylboronic acid in anhydrous DCM in a flame-dried flask under an Argon atmosphere and cool to 0 °C.

  • Add the Lewis acid (FeCl₃) and stir the mixture for 10 minutes at 0 °C.

  • Add dichloromethyl methyl ether dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by adding 10% HCl.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the formylated product(s).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)Ln-Ar' Transmetal->PdII_R_Ar BXOH [X-B(OH)₃]⁻ Transmetal->BXOH RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product ArX R-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base in Solvent start->setup reaction Heating & Stirring (e.g., 80-100°C) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Purity & Structure Analysis (HPLC, NMR) purification->analysis product Final Product analysis->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Proposed Mechanism for Rieche Formylation of Methoxyphenylboronic Acids

Rieche_Mechanism start Ar-B(OH)₂ + Cl₂CHOCH₃ attack Electrophilic Aromatic Substitution start->attack lewis_acid Lewis Acid (e.g., FeCl₃) electrophile [ClCH-OCH₃]⁺ Electrophile lewis_acid->electrophile Generates electrophile->attack intermediate Wheland Intermediate (Sigma Complex) attack->intermediate hydrolysis Hydrolysis intermediate->hydrolysis Rearomatization product Ar-CHO (Formylated Product) hydrolysis->product

Caption: Simplified mechanism of the Rieche formylation of an arylboronic acid.

References

A Comparative Guide to the Isomeric Purity Analysis of Products Derived from 3-Formyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications, the purity of chemical intermediates is paramount. 3-Formyl-4-methoxyphenylboronic acid is a versatile reagent frequently employed in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, to introduce a substituted phenyl moiety into a target molecule. However, the potential for the formation of positional isomers is a critical concern that can significantly impact the biological activity, physical properties, and safety profile of the final product.

This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of a representative product derived from this compound. We present a case study on the synthesis of 4-formyl-4'-methoxybiphenyl via two common cross-coupling reactions and detail the experimental protocols for its purity assessment using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Synthetic Routes and Isomeric Purity

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and high functional group tolerance. An alternative, the Ullmann coupling, represents an older, copper-catalyzed method that often requires harsher conditions. Here, we compare the typical isomeric purity of 4-formyl-4'-methoxybiphenyl synthesized via both methods.

Table 1: Comparison of Isomeric Purity from Different Synthetic Routes

FeatureSuzuki-Miyaura CouplingUllmann Coupling
Starting Materials This compound and 4-bromoanisole4-bromo-2-methoxybenzaldehyde and iodobenzene
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)Copper-based (e.g., Cu powder)
Typical Reaction Conditions Mild (e.g., 80-100 °C)Harsh (e.g., >150 °C)
Major Product 4-formyl-4'-methoxybiphenyl4-formyl-4'-methoxybiphenyl
Potential Isomeric Impurities 2-formyl-4'-methoxybiphenyl, 3-formyl-3'-methoxybiphenylMultiple positional isomers, homocoupling byproducts
Observed Isomeric Purity (%) > 99.595 - 98
Key Advantages High selectivity, mild conditionsLow-cost catalyst
Key Disadvantages Cost of palladium catalystHigh temperatures, lower selectivity

Analytical Methodologies for Isomeric Purity Determination

A multi-pronged analytical approach is often necessary for the definitive determination of isomeric purity. HPLC provides excellent quantitative separation, NMR offers unambiguous structural identification, and LC-MS/MS delivers high sensitivity for trace impurity detection.

Table 2: Performance Comparison of Analytical Techniques

ParameterHPLC-UV¹H NMRLC-MS/MS
Primary Function Quantitative separation and purity calculationStructural confirmation and isomer identificationTrace impurity detection and quantification
Limit of Quantification (LOQ) ~0.05%~0.5-1%< 0.01%
Resolution of Isomers High (method dependent)Moderate to High (field strength dependent)High (coupled with chromatography)
Sample Throughput HighLow to MediumHigh
Key Advantage Robustness and precision for quantificationUnambiguous identification of isomersExceptional sensitivity
Key Limitation Requires reference standards for peak identificationLower sensitivity for minor componentsComplex instrumentation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the quantitative determination of the isomeric purity of 4-formyl-4'-methoxybiphenyl.

  • Instrumentation : HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient Program :

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of 50:50 water:acetonitrile.

  • Purity Calculation : The isomeric purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is for the structural confirmation and identification of isomers of 4-formyl-4'-methoxybiphenyl.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Analysis : The chemical shifts and coupling constants of the aromatic protons and carbons are analyzed to confirm the substitution pattern. Isomeric impurities will give rise to distinct sets of signals.

Table 3: Expected ¹H NMR Chemical Shifts for 4-formyl-4'-methoxybiphenyl

ProtonExpected Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.9 - 10.1s
Aromatic (formyl-substituted ring)7.8 - 8.0m
Aromatic (methoxy-substituted ring)6.9 - 7.6m
Methoxy (-OCH₃)3.8 - 3.9s
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is for the sensitive detection and quantification of trace isomeric impurities.

  • Instrumentation : HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : Same as the HPLC-UV method, but using LC-MS grade solvents.

  • Mass Spectrometry Parameters :

    • Ionization Mode : ESI Positive

    • Scan Mode : Multiple Reaction Monitoring (MRM) for targeted isomers or full scan for unknown impurity profiling.

    • MRM Transitions (for 4-formyl-4'-methoxybiphenyl) :

      • Precursor Ion (m/z): [M+H]⁺

      • Product Ions: Characteristic fragment ions (to be determined by infusion of a standard).

  • Data Analysis : The concentration of isomeric impurities is determined by comparing the peak areas to a calibration curve generated from certified reference standards.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive isomeric purity analysis of a synthesized product.

Isomeric Purity Analysis Workflow Workflow for Isomeric Purity Analysis Synthesis Synthesis of Product (e.g., Suzuki or Ullmann Coupling) Crude_Product Crude Product Synthesis->Crude_Product HPLC_Screening HPLC-UV Screening (Initial Purity Assessment) Crude_Product->HPLC_Screening High_Purity Purity > 99.5%? HPLC_Screening->High_Purity NMR_Analysis ¹H and ¹³C NMR Analysis (Structural Confirmation) High_Purity->NMR_Analysis Yes Purification Purification (e.g., Column Chromatography) High_Purity->Purification No Isomer_ID Isomers Identified? NMR_Analysis->Isomer_ID LCMS_Analysis LC-MS/MS Analysis (Trace Impurity Quantification) Isomer_ID->LCMS_Analysis Yes Final_Report Final Purity Report Isomer_ID->Final_Report No LCMS_Analysis->Final_Report Purification->HPLC_Screening

Caption: A logical workflow for the isomeric purity analysis of synthesized compounds.

Conclusion

The selection of an appropriate synthetic methodology and a robust analytical strategy are both critical for ensuring the isomeric purity of products derived from this compound. The Suzuki-Miyaura coupling generally offers superior selectivity and milder reaction conditions compared to older methods like the Ullmann coupling, resulting in higher isomeric purity of the final product. A combination of HPLC for quantification, NMR for structural elucidation, and LC-MS/MS for trace analysis provides a comprehensive and reliable approach to accurately assess and control isomeric impurities, which is essential for the development of safe and effective pharmaceuticals and advanced materials.

Mechanistic studies comparing different cross-coupling reactions with 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Suzuki, Stille, and Heck cross-coupling reactions, with a focus on their application in the synthesis of biaryl compounds using 3-Formyl-4-methoxyphenylboronic acid. This analysis is supported by experimental data from analogous systems and established mechanistic principles.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Suzuki, Stille, and Heck reactions are pillars of this field, each offering distinct advantages and disadvantages depending on the substrate and desired outcome. This compound is a valuable building block in medicinal chemistry and materials science due to its versatile functional groups. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group can influence the reactivity and efficiency of cross-coupling reactions. Understanding the mechanistic nuances of each reaction with this substrate is crucial for optimizing synthetic routes.

The Suzuki-Miyaura coupling utilizes organoboron compounds, which are generally stable, readily available, and have low toxicity.[1][2] The Stille reaction employs organotin reagents, which are known for their high functional group tolerance but are hampered by the toxicity of tin compounds.[3][4] The Heck reaction facilitates the coupling of aryl halides with alkenes, offering a different synthetic pathway to substituted olefins.[5][6]

This guide will delve into the mechanistic details of each reaction, provide representative experimental protocols, and present a comparative summary of their performance.

Catalytic Cycles: A Visual Comparison

The catalytic cycles for the Suzuki, Stille, and Heck reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)Ln-OR ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdOR->ArPdAr_prime Transmetalation XBOH2 X-B(OH)2 ArPdOR->XBOH2 ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Ar_prime_BOH2 Ar'B(OH)2 Ar_prime_BOH2->ArPdAr_prime Base Base Base->ArPdOR

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.

Stille_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation XSnR3 XSnR3 ArPdX->XSnR3 ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Ar_prime_SnR3 Ar'SnR3 Ar_prime_SnR3->ArPdAr_prime

Figure 2. Catalytic Cycle of the Stille Reaction.

Heck_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition AlkeneComplex Ar-Pd(II)Ln(Alkene)-X ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH2-CH(Ar)-Pd(II)Ln-X AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)Ln-X InsertionProduct->HPdX β-Hydride Elimination Product Ar-CH=CH-R ArX Ar-X ArX->ArPdX Alkene R-CH=CH2 Alkene->AlkeneComplex Base Base Base->Pd0 HPdX->Pd0 Reductive Elimination HPdX->Product

Figure 3. Catalytic Cycle of the Heck Reaction.

Experimental Protocols

Detailed methodologies for each cross-coupling reaction are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Experimental Protocol

This protocol is adapted from a microwave-assisted Suzuki cross-coupling reaction of a structurally similar substrate, 2-formyl-5-methoxyphenylboronic acid.

Reaction Workflow:

Suzuki_Workflow Start Combine Reactants (Boronic Acid, Aryl Halide, Base, Catalyst, Solvent) Microwave Microwave Irradiation (e.g., 100 °C, 20 min) Start->Microwave Cooling Cool to RT Microwave->Cooling Extraction Aqueous Workup & Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Figure 4. Experimental Workflow for Suzuki-Miyaura Coupling.

Procedure:

  • Reactant Preparation: In a microwave vial, combine this compound (1.2 mmol), the desired aryl bromide (1.0 mmol), and a suitable base such as cesium fluoride (CsF) (2.0 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol), and 2 mL of a suitable solvent like 1,2-dimethoxyethane (DME).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 20 minutes.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Coupling Experimental Protocol

This is a general protocol for a Stille coupling, which is known to be tolerant of formyl groups.

Procedure:

  • Reactant Preparation: To a solution of the aryl halide (1.0 equiv) in a suitable solvent such as toluene, add tributyl(3-formyl-4-methoxyphenyl)stannane (1.1 equiv).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Heat the mixture to reflux (around 110 °C) and monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography. A potassium fluoride workup may be necessary to remove tin byproducts.

Heck Reaction Experimental Protocol

This is a representative protocol for a Heck reaction. For this specific case, an alkene derivative of 3-formyl-4-methoxyphenol would be required as the starting material.

Procedure:

  • Reactant Preparation: In a sealed tube, combine the aryl halide (1.0 equiv), the alkene (e.g., 2-methoxy-5-vinylbenzaldehyde) (1.2 equiv), a base such as triethylamine (2.0 equiv), and a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) with a phosphine ligand like triphenylphosphine (0.04 equiv).

  • Solvent Addition: Add a suitable solvent like DMF or acetonitrile.

  • Reaction: Heat the mixture to 80-100 °C for several hours.

  • Workup: After cooling, filter the reaction mixture and wash with water. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Quantitative Data and Performance Comparison

The following table summarizes the key performance indicators for each reaction, based on literature data for similar substrates.

FeatureSuzuki-Miyaura CouplingStille CouplingHeck Reaction
Typical Yields Generally high (often >90%)Good to excellent (70-95%)Moderate to high (60-90%)
Reaction Time Can be very fast, especially with microwave assistance (e.g., 20 min)Typically several hoursSeveral hours to a day
Functional Group Tolerance Good, but sensitive to strong basesExcellent, tolerant of a wide range of functional groups including aldehydesGood, but can be sensitive to certain reducible groups
Reagent Toxicity Boronic acids are generally low in toxicityOrganotin reagents are highly toxicAlkenes and aryl halides have variable toxicity
Byproduct Removal Boron byproducts are generally easy to removeTin byproducts can be difficult to remove completelyGenerally straightforward

Mechanistic Discussion and Comparison

The success of a cross-coupling reaction with this compound is influenced by several electronic and steric factors.

  • Suzuki-Miyaura Reaction: The presence of the electron-withdrawing formyl group can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, the ortho-position of the formyl group might introduce some steric hindrance. The use of a suitable base is critical to activate the boronic acid for transmetalation. Microwave irradiation can significantly accelerate the reaction, leading to high yields in short reaction times.

  • Stille Reaction: A major advantage of the Stille reaction is its general insensitivity to the electronic nature of the substituents on either coupling partner.[3] Therefore, the formyl and methoxy groups on the organostannane reagent are not expected to significantly hinder the reaction. The primary drawback remains the toxicity of the tin reagents and the challenge of removing tin-containing byproducts.[4]

  • Heck Reaction: The Heck reaction's success would depend on the synthesis of a suitable alkene precursor from this compound. The electronic nature of the substituents on the aryl halide and the alkene plays a significant role in the regioselectivity and efficiency of the reaction.[5] Electron-withdrawing groups on the alkene generally improve reactivity.

Conclusion

For the cross-coupling of this compound, the Suzuki-Miyaura reaction appears to be the most advantageous method. It offers high yields, rapid reaction times (especially with microwave heating), and utilizes reagents with low toxicity. While the Stille reaction offers excellent functional group tolerance, the toxicity of organotin compounds is a significant drawback. The Heck reaction provides an alternative pathway but requires the synthesis of an alkene precursor, adding an extra step to the overall synthetic sequence. The choice of reaction will ultimately depend on the specific synthetic goals, available resources, and tolerance for toxic reagents.

References

Safety Operating Guide

Proper Disposal of 3-Formyl-4-methoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of 3-Formyl-4-methoxyphenylboronic acid with stringent adherence to safety protocols to ensure personnel safety and environmental compliance. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, necessitating careful management from acquisition to disposal.

The primary methods for disposal of this compound waste are contingent on the quantity of the waste and institutional as well as local regulations. The two main recommended procedures are collection for licensed hazardous waste disposal and, for small quantities, in-lab neutralization.[1]

Essential Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the corrosive nature of this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A lab coat that fully covers the arms and is securely fastened.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2] For solids, a P3 (EN 143) respirator cartridge is recommended.

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation and exposure.[2]

Disposal Protocols

There are two primary protocols for the disposal of this compound. The choice of protocol depends on the quantity of waste and the specific guidelines of your institution's Environmental Health and Safety (EHS) department.

Protocol 1: Collection for Hazardous Waste Disposal

This is the universally recommended method for large quantities of this compound and for laboratories that are not equipped for in-lab chemical treatment.[1]

Step-by-Step Procedure:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[3]

  • Containerization:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, sealable container clearly labeled as "Hazardous Waste".[2]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Corrosive").[3]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, until collection by your institution's EHS personnel or a licensed waste disposal company.[4]

  • Contaminated Materials: Any materials, such as weighing paper, filter paper, or gloves, that are contaminated with this compound should also be placed in a sealed and labeled container for hazardous waste disposal.[1]

Protocol 2: In-Lab Neutralization of Small Quantities

For small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations.[1] Boronic acids are weak acids and can be neutralized with a mild base.[1] This procedure should be performed in a chemical fume hood while wearing all required PPE.

Experimental Protocol for Neutralization:

  • Preparation:

    • If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker.

    • If neutralizing an aqueous solution, place it in the beaker.

    • It is recommended to place the beaker in an ice bath to control any heat generated during neutralization.[5][6]

  • Neutralization:

    • Slowly and with constant stirring, add a mild basic solution, such as sodium bicarbonate (baking soda), to the boronic acid solution.[3]

  • pH Measurement:

    • After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter.

    • Continue to add the basic solution incrementally until the pH is between 5.5 and 9.5.[5]

  • Final Disposal:

    • Once the solution is neutralized, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water (a flush of at least 20 parts water is recommended).[5]

    • Crucially, you must confirm that this practice is permitted by your institution and local wastewater authority before proceeding. [1]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound waste.

DisposalWorkflow cluster_start cluster_assessment cluster_procedures start Start: 3-Formyl-4-methoxyphenylboronic acid waste generated check_quantity Is the quantity small? start->check_quantity check_regulations Are in-lab neutralization and drain disposal permitted by institutional & local regulations? check_quantity->check_regulations Yes collect_hw Follow Hazardous Waste Collection Protocol: 1. Segregate waste. 2. Use labeled, sealed containers. 3. Store in designated area for pickup. check_quantity->collect_hw No neutralize Perform In-Lab Neutralization Protocol: 1. Dissolve in water (if solid). 2. Slowly add mild base (e.g., NaHCO3). 3. Monitor pH to reach 5.5-9.5. check_regulations->neutralize check_regulations->collect_hw dispose_drain Dispose down sanitary sewer with copious amounts of water. neutralize->dispose_drain

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-Formyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Formyl-4-methoxyphenylboronic acid.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 121124-97-8
Molecular Formula C8H9BO4
Appearance Off-white powder[1]
Melting Point 214-217 °C[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[2][3][4][5]To protect against splashes and dust, which can cause serious eye irritation.[6][7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4][6][9]To prevent skin contact, which can cause irritation.[6][7]
Body Protection Laboratory coat. A chemical-resistant apron is recommended for larger quantities.[6][9]To protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated.[2][3][5][6]To prevent irritation of the respiratory tract.[6][7][8]

Operational and Handling Plan

Safe handling practices are critical to minimizing risk in the laboratory.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

Handling Procedures:

  • Before handling, ensure all required PPE is donned correctly.[9]

  • Avoid the formation of dust and aerosols.[3][10]

  • Use non-sparking tools to prevent ignition.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep the container away from heat and sources of ignition.[7]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental compliance.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[6][7]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][7][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]

  • Report: Report the spill to the appropriate safety personnel.[6]

Waste Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[7][10][11]

  • Do not empty into drains or release into the environment.[7][10]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in chemical fume hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of waste in designated hazardous waste container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of/clean PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Formyl-4-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Formyl-4-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.